dCeMM2
Description
The exact mass of the compound N-(5-chloro-2-pyridinyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide is 370.0403579 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6OS/c17-9-5-6-12(18-7-9)20-13(24)8-25-16-21-15-14(22-23-16)10-3-1-2-4-11(10)19-15/h1-7H,8H2,(H,18,20,24)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWVTIHYVUKNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Glue dCeMM2: A Technical Guide to its Cellular Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCeMM2 has emerged as a significant research tool in the field of targeted protein degradation. As a molecular glue degrader, it offers a powerful approach to induce the degradation of specific cellular proteins, thereby enabling the study of their functions and providing potential avenues for therapeutic intervention. This technical guide provides an in-depth overview of the cellular function of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.
Core Function and Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The primary target of this compound is Cyclin K (CCNK).[1][2][3][4]
The mechanism of action involves this compound facilitating the formation of a ternary complex between the Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex. This induced proximity positions Cyclin K for polyubiquitination by the E3 ligase machinery. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades Cyclin K. The degradation of Cyclin K leads to the functional impairment of its catalytic partner, CDK12, a key regulator of transcriptional elongation. This ultimately results in a global downregulation of transcription and can trigger apoptosis in cancer cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated Cyclin K degradation and a typical experimental workflow for its investigation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
| Parameter | Cell Line | Concentration (µM) | Time (hours) | Result |
| Cyclin K Degradation | KBM7 | 2.5 | 2 | Near-total degradation of Cyclin K. |
| CDK12/13 Inhibition | KBM7 | 2.5 | 5 | Inhibition of enzymatic activity. |
| CDK12-DDB1 Interaction | HEK | 10 | 1 | Induced interaction observed. |
| Cyclin K Destabilization | KBM7 | 2.5 | 0.5 - 8 | Time-dependent degradation. |
| Assay | Parameter | Value (nM) | Description |
| TR-FRET | Kapparent | 628 | Apparent binding affinity of the this compound-induced CDK12:cyclin K and DDB1 interaction. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Quantitative Proteomics
Objective: To identify and quantify changes in the cellular proteome upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture KBM7 cells in appropriate media to a density of approximately 1x106 cells/mL.
-
Treat cells with 2.5 µM this compound or DMSO (vehicle control) for 5 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
-
Cell Lysis and Protein Digestion:
-
Lyse cell pellets in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and protease/phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with 5 mM DTT for 30 minutes at 37°C.
-
Alkylate cysteine residues with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to <2 M with 50 mM Tris-HCl (pH 8.0).
-
Digest proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate peptides using C18 StageTips.
-
Elute peptides and dry under vacuum.
-
Resuspend peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Analyze peptides on a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
-
-
Data Analysis:
-
Process raw mass spectrometry data using a software suite such as MaxQuant.
-
Search the data against a human protein database to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine protein intensities across samples.
-
Use a statistical package (e.g., Limma in R) to identify proteins that are significantly differentially abundant between this compound- and DMSO-treated samples.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To quantitatively measure the this compound-induced interaction between the CDK12-Cyclin K complex and DDB1.
Methodology:
-
Protein Preparation:
-
Express and purify recombinant CDK12-Cyclin K and DDB1 proteins.
-
Label one protein with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
-
Assay Setup:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.5 mM DTT).
-
In a 384-well microplate, add the labeled CDK12-Cyclin K complex and labeled DDB1 to the assay buffer.
-
Add this compound at various concentrations (or DMSO as a control).
-
-
Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow complex formation to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor fluorophore (e.g., at 337 nm) and measure emission from both the donor and acceptor (e.g., at 620 nm and 665 nm, respectively).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio as a function of this compound concentration.
-
Fit the data to a binding curve to determine the apparent binding affinity (Kapparent).
-
In Vitro Ubiquitination Assay
Objective: To demonstrate that this compound induces the ubiquitination of Cyclin K in a reconstituted system.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
Recombinant E1 activating enzyme (e.g., UBA1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4B E3 ligase complex
-
Recombinant CDK12-Cyclin K complex (substrate)
-
Ubiquitin
-
ATP
-
This compound or DMSO
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody specific for Cyclin K to detect the appearance of higher molecular weight, polyubiquitinated forms of the protein. An anti-ubiquitin antibody can also be used.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., KBM7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO-only control.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and fit to a dose-response curve to calculate the half-maximal effective concentration (EC50).
-
References
The Discovery and Development of dCeMM2: A Molecular Glue Degrader of Cyclin K
An In-depth Technical Guide
Abstract
dCeMM2 is a pioneering molecular glue degrader that selectively induces the proteasomal degradation of cyclin K. Its discovery has unveiled a novel mechanism of action for targeted protein degradation, independent of a dedicated substrate receptor. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of its mechanism and discovery workflow.
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound (Compound 2) was identified through a scalable chemical profiling approach and represents a significant advancement in the rational discovery of molecular glue degraders.[1][2] This guide will provide a detailed account of its discovery and preclinical characterization.
Discovery of this compound
The discovery of this compound was the result of a rational screening strategy designed to identify compounds that are dependent on cullin-RING ligase (CRL) activity for their cytotoxic effects. This was achieved by screening a diverse chemical library in cells with impaired CRL activity (hyponeddylated cells) and comparing the results to cells with normal CRL function. Compounds showing selective cytotoxicity in CRL-proficient cells were prioritized for further investigation. This innovative approach led to the identification of this compound as a potent inducer of cyclin K degradation.[3][4]
Experimental Workflow for this compound Discovery
The following diagram illustrates the high-level workflow that led to the identification of this compound.
Mechanism of Action
This compound functions as a molecular glue that induces the proximity of the CDK12-cyclin K complex to the CRL4B E3 ubiquitin ligase complex.[1] This ternary complex formation is mediated by the direct interaction of this compound with both CDK12 and DDB1, a component of the CRL4B ligase. This induced proximity leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome. A key feature of this compound's mechanism is its independence from a dedicated substrate receptor (DCAF), which distinguishes it from many other known molecular glue degraders.
Signaling Pathway of this compound-induced Cyclin K Degradation
The diagram below outlines the key molecular events in the this compound-mediated degradation of cyclin K.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity from preclinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line / Assay | Reference |
| Cyclin K Degradation | Near-total degradation | KBM7 | |
| Effective Concentration | 2.5 µM | KBM7 | |
| Time to Degradation | ~2 hours | KBM7 | |
| Apparent Binding Affinity (Kapp) | 628 nM | TR-FRET Assay | |
| Selectivity | Selective for Cyclin K over other cyclins and CDKs | KBM7 |
Table 2: Cellular and Genomic Effects
| Parameter | Observation | Cell Line | Reference |
| Proteomics (Log2 Fold Change) | Pronounced destabilization of Cyclin K; milder destabilization of CDK12/13 | KBM7 | |
| Transcriptomics | Global transcriptional downregulation, similar to CDK12/13 inhibition | KBM7 | |
| CRISPR Screen Starting Conc. | 0.9 µM (4xEC50) | KBM7 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound. For complete, detailed protocols, please refer to the supplementary information of Mayor-Ruiz et al., Nature Chemical Biology, 2020.
Quantitative Expression Proteomics
-
Objective: To identify proteins that are degraded upon treatment with this compound.
-
Cell Line: KBM7 cells.
-
Methodology:
-
Cells were treated with this compound (2.5 µM) or DMSO for 5 hours.
-
Cells were harvested, lysed, and proteins were digested into peptides.
-
Peptides were labeled with tandem mass tags (TMT) for relative quantification.
-
Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein abundance changes were quantified and statistically analyzed to identify significantly degraded proteins.
-
CRISPR/Cas9 Resistance Screens
-
Objective: To identify the E3 ligase complex and other cellular components required for this compound's activity.
-
Cell Line: KBM7 cells expressing Cas9.
-
Methodology:
-
A pooled sgRNA library targeting genes in the ubiquitin-proteasome system was introduced into the cells.
-
The cell population was treated with a lethal dose of this compound (starting at 0.9 µM).
-
Cells that survived and proliferated were collected.
-
Genomic DNA was extracted, and the sgRNA sequences were amplified by PCR and sequenced.
-
Genes whose sgRNAs were enriched in the resistant population were identified as essential for this compound's mechanism of action.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Objective: To demonstrate and quantify the this compound-induced proximity between CDK12-cyclin K and DDB1.
-
Reagents:
-
Recombinant terbium-labeled DDB1 (donor fluorophore).
-
Recombinant Alexa488-labeled CDK12-cyclin K complex (acceptor fluorophore).
-
This compound.
-
-
Methodology:
-
The assay components were incubated together in a microplate.
-
The terbium donor was excited with a laser, and the fluorescence emission of both the donor and the acceptor was measured after a time delay.
-
An increase in the acceptor's fluorescence signal indicated FRET, signifying that this compound induced the proximity of DDB1 and CDK12-cyclin K.
-
The apparent binding affinity (Kapp) was calculated from a dose-response curve of this compound.
-
In Vivo Ubiquitination Assay
-
Objective: To confirm that this compound induces the ubiquitination of cyclin K.
-
Cell Line: KBM7 cells.
-
Methodology:
-
Cells were pre-treated with a proteasome inhibitor (e.g., carfilzomib) to prevent the degradation of ubiquitinated proteins.
-
Cells were then treated with this compound (10 µM) or DMSO for 2 hours.
-
Cells were lysed, and proteins were subjected to immunoprecipitation using an antibody against ubiquitin (or a specific ubiquitin linkage, e.g., K48).
-
The immunoprecipitated proteins were then analyzed by western blotting using an antibody against cyclin K.
-
An increase in the amount of cyclin K in the ubiquitin immunoprecipitate from this compound-treated cells confirmed its ubiquitination.
-
Conclusion
The discovery of this compound through a rational and scalable screening approach represents a significant milestone in the field of targeted protein degradation. Its unique mechanism of action, which circumvents the need for a dedicated substrate receptor, opens up new avenues for the development of novel molecular glue degraders against a wider range of therapeutic targets. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other next-generation protein degraders. Future studies will likely focus on optimizing its pharmacological properties, evaluating its efficacy in in vivo models, and exploring its full therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of dCeMM2, a novel molecular glue degrader. The content is derived from the primary research article by Mayor-Ruiz et al., "Rational discovery of molecular glue degraders via scalable chemical profiling," published in Nature Chemical Biology in 2020. This document details the mechanism of action, key quantitative data, and the experimental protocols used to identify and validate this compound as a potent degrader of Cyclin K.
Abstract
This compound is a small molecule that induces the degradation of Cyclin K by promoting its interaction with the CUL4B:DDB1 E3 ubiquitin ligase complex. This novel mechanism of action, independent of a dedicated substrate receptor, was elucidated through a combination of chemical screening, proteomics, and biochemical assays. This compound effectively leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, highlighting a new avenue for therapeutic intervention in cancers dependent on this protein.
Mechanism of Action: this compound-Induced Cyclin K Degradation
This compound functions as a molecular glue, facilitating a novel protein-protein interaction between the CDK12-Cyclin K complex and the DDB1 component of the CRL4B E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome. A milder destabilization of the associated kinases CDK12 and CDK13 is also observed.[1]
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research on this compound.
Table 1: Proteomics Analysis of Protein Destabilization by this compound
| Protein | Log2 Fold Change (this compound/DMSO) | Adjusted p-value | Cell Line | Treatment Conditions |
| Cyclin K (CCNK) | -2.5 | < 0.001 | KBM7 | 2.5 µM this compound for 5h |
| CDK12 | -0.8 | < 0.05 | KBM7 | 2.5 µM this compound for 5h |
| CDK13 | -0.7 | < 0.05 | KBM7 | 2.5 µM this compound for 5h |
Data extracted from DMSO-normalized expression proteomics in KBM7 cells.[2][3]
Table 2: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| This compound | CDK12 | > 1,000 |
| This compound | CDK13 | > 1,000 |
| This compound | CDK7 | > 10,000 |
| THZ531 (Control) | CDK12 | 10 |
| THZ531 (Control) | CDK13 | 10 |
| THZ531 (Control) | CDK7 | > 10,000 |
This data indicates that this compound has weak direct inhibitory activity on its target's associated kinases.[2][3]
Table 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
| Interaction | Compound | Apparent Kd (nM) |
| DDB1 and CDK12-Cyclin K | DMSO | Not Determined |
| DDB1 and CDK12-Cyclin K | This compound (10 µM) | 628 |
This assay demonstrates the this compound-dependent interaction between DDB1 and the CDK12-Cyclin K complex.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that characterized this compound are provided below.
Cell Culture and Reagents
-
Cell Lines: KBM7 (human chronic myeloid leukemia) and HEK293T (human embryonic kidney) cells were used.
-
Culture Conditions: KBM7 cells were cultured in Iscove's Modified Dulbecco's Medium (IMDM) and HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM), both supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compounds: this compound was synthesized in-house. Control compounds included THZ531, carfilzomib, MLN4924, and TAK-243.
Quantitative Proteomics
This workflow outlines the process used to identify proteins destabilized by this compound treatment.
Figure 2: Quantitative Proteomics Workflow.
-
Protocol: KBM7 cells were treated with this compound or DMSO for 5 hours. Cells were harvested, lysed, and proteins were quantified. Proteins were then reduced, alkylated, and digested with trypsin. The resulting peptides were labeled with tandem mass tags (TMT), pooled, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data analysis was performed to identify and quantify changes in protein abundance.
Immunoblotting
-
Protocol: Cells were treated as indicated, then lysed in RIPA buffer. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a nitrocellulose membrane, and blocked. Membranes were incubated with primary antibodies against Cyclin K and loading controls, followed by incubation with HRP-conjugated secondary antibodies. Blots were developed using an enhanced chemiluminescence (ECL) substrate.
Recombinant Kinase Assays
-
Protocol: The enzymatic activity of recombinant CDK12/CycK, CDK13/CycK, and CDK7/CycH/MAT1 was assessed using a radiometric assay. Kinases were incubated with a peptide substrate and [γ-33P]ATP in the presence of varying concentrations of this compound or control compounds. The incorporation of 33P into the substrate was measured to determine kinase activity and IC50 values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay was used to directly measure the this compound-induced proximity between DDB1 and the CDK12-Cyclin K complex.
Figure 3: TR-FRET Experimental Workflow.
-
Protocol: Recombinant terbium-labeled DDB1 (donor) and Alexa488-labeled Cyclin K:CDK12 (acceptor) were used. CDK12-Alexa488-Cyclin K was titrated against terbium-DDB1 in the presence of either DMSO or 10 µM this compound. The TR-FRET signal was measured, and the apparent dissociation constant (Kd) was calculated to quantify the drug-induced interaction.
Conclusion
The discovery of this compound represents a significant advancement in the field of targeted protein degradation. The rational screening approach combined with multi-omics validation has unveiled a novel molecular glue degrader with a unique mechanism of action. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug developers interested in leveraging this technology for the development of new therapeutics. The targeted degradation of Cyclin K by this compound offers a promising strategy for treating cancers that are dependent on its function.
References
An In-depth Technical Guide to dCeMM2 and its Interaction with the CRL4B Ligase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
dCeMM2 is a pioneering molecular glue degrader that induces the targeted degradation of cyclin K. This technical guide provides a comprehensive overview of this compound's mechanism of action, its specific interaction with the Cullin-RING E3 ubiquitin ligase 4B (CRL4B), and detailed protocols for key experimental assays. This compound functions by inducing proximity between the CDK12-cyclin K complex and the DDB1-CUL4B E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3] This guide is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, oncology, and drug discovery.
Introduction to this compound
This compound is a small molecule that acts as a "molecular glue," a class of compounds that induce or stabilize interactions between two proteins that would otherwise not interact.[4] Specifically, this compound mediates the interaction between the cyclin-dependent kinase 12 (CDK12)-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex.[1] This induced proximity results in the specific ubiquitination of cyclin K, marking it for degradation by the proteasome. The degradation of cyclin K, a crucial regulator of transcriptional elongation, has significant implications for cancer therapy, particularly in malignancies dependent on high levels of transcription.
Mechanism of Action
The mechanism of this compound-induced cyclin K degradation involves a series of molecular events that are initiated by the binding of this compound to the CDK12-cyclin K complex. This binding event creates a neo-interface that is recognized by the DDB1 component of the CRL4B E3 ligase.
The key steps in the mechanism are as follows:
-
Binding to CDK12-Cyclin K: this compound binds to the CDK12-cyclin K complex.
-
Recruitment of CRL4B: The this compound-bound CDK12-cyclin K complex presents a novel surface that is recognized by DDB1, a substrate receptor for the CUL4B E3 ligase.
-
Ternary Complex Formation: This interaction leads to the formation of a stable ternary complex consisting of CDK12-cyclin K, this compound, and the DDB1-CUL4B ligase.
-
Ubiquitination of Cyclin K: Within the ternary complex, the E2 ubiquitin-conjugating enzyme associated with the CRL4B ligase transfers ubiquitin molecules to lysine residues on the surface of cyclin K.
-
Proteasomal Degradation: The polyubiquitinated cyclin K is then recognized and degraded by the 26S proteasome.
This targeted degradation of cyclin K leads to the inhibition of CDK12 activity and subsequent disruption of transcriptional regulation, ultimately inducing apoptosis in sensitive cancer cell lines.
Signaling Pathway Diagram
Caption: this compound induces the formation of a ternary complex, leading to cyclin K ubiquitination and degradation.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound and a structurally related molecular glue, SR-4835, which also targets cyclin K for degradation via the CRL4B ligase.
Table 1: Ternary Complex Formation and Binding Affinity
| Compound | Interacting Proteins | Assay Type | Apparent Dissociation Constant (Kapparent) | Reference |
| This compound | DDB1 and CDK12-cyclin K | TR-FRET | 628 nM |
Table 2: Cyclin K Degradation Efficiency
| Compound | Cell Line | Assay Type | DC50 | Dmax | Time Point | Reference |
| SR-4835* | A549 | HiBiT Assay | ~90 nM | >95% | 2 hours | |
| This compound | KBM7 | Immunoblot | Near-total degradation at 2.5 µM | Not Reported | 2 hours |
*Note: Data for SR-4835 is provided as a reference for a potent cyclin K molecular glue degrader that functions through a similar mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the CRL4B ligase.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the this compound-induced proximity between DDB1 and the CDK12-cyclin K complex in vitro.
Caption: Workflow for quantifying this compound-induced protein-protein interactions using TR-FRET.
-
Reagent Preparation:
-
Prepare a stock solution of Terbium-labeled anti-His antibody (donor) in TR-FRET assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).
-
Prepare a stock solution of Alexa488-labeled His-tagged CDK12-cyclin K complex (acceptor) in the same assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Plate Preparation (384-well, low-volume, non-binding surface):
-
Add 2 µL of this compound dilutions or DMSO (as a negative control) to the appropriate wells.
-
Add 4 µL of Terbium-labeled anti-His antibody solution to all wells.
-
Add 4 µL of Alexa488-labeled His-tagged CDK12-cyclin K complex to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled plate reader.
-
Set the excitation wavelength to 340 nm.
-
Measure the emission at 495 nm (Terbium emission) and 520 nm (Alexa488 emission due to FRET).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the emission signal at 495 nm for each well.
-
Plot the TR-FRET ratio as a function of this compound concentration.
-
Determine the apparent dissociation constant (Kapparent) by fitting the data to a suitable binding model.
-
Affinity Pull-Down Assay
This assay is used to demonstrate the this compound-dependent interaction between CDK12-cyclin K and DDB1 from cell lysates.
Caption: Workflow for demonstrating this compound-induced protein complex formation via affinity pull-down.
-
Cell Lysis:
-
Harvest cells (e.g., HEK293T cells overexpressing FLAG-tagged DDB1) and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Treatment:
-
Divide the lysate into two aliquots. Treat one with this compound (e.g., 10 µM final concentration) and the other with an equivalent volume of DMSO as a negative control.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Add anti-FLAG affinity beads to each lysate and incubate for an additional 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using primary antibodies against CDK12, cyclin K, and DDB1 (or the FLAG tag).
-
Detect the proteins using appropriate secondary antibodies and a chemiluminescence detection system.
-
In Vitro Ubiquitination Assay
This assay is used to demonstrate that this compound directly promotes the ubiquitination of cyclin K by the CRL4B ligase.
Caption: Workflow for in vitro reconstitution of this compound-mediated cyclin K ubiquitination.
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the following components on ice in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT):
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
Recombinant CDK12-cyclin K complex
-
Recombinant DDB1-CUL4B complex
-
This compound or DMSO (control)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform Western blotting using antibodies against cyclin K and ubiquitin to detect the formation of higher molecular weight polyubiquitinated cyclin K species.
-
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to specifically induce the degradation of cyclin K through the recruitment of the CRL4B E3 ligase highlights the therapeutic potential of molecular glue degraders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers seeking to further investigate the biology of this compound and to develop novel therapeutics based on this innovative mechanism of action. Further research into the structural basis of the this compound-mediated ternary complex will undoubtedly accelerate the rational design of next-generation molecular glues.
References
Unveiling the Cellular Targets of dCeMM2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the cellular targets and mechanism of action of dCeMM2, a novel molecular glue degrader. By summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex biological processes, this document serves as a comprehensive resource for researchers in the fields of chemical biology, oncology, and drug discovery.
Core Mechanism of Action: Degradation of Cyclin K
This compound is a molecular glue-type degrader that selectively targets cyclin K for proteasomal degradation.[1][2][3] The primary mechanism of action involves the this compound-mediated formation of a ternary complex between the cyclin-dependent kinase 12 (CDK12)-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex.[4] This induced proximity leads to the polyubiquitination of cyclin K, marking it for destruction by the proteasome. This degradation of cyclin K subsequently inhibits the enzymatic activity of CDK12 and CDK13.
Quantitative Data Summary
The following tables provide a consolidated view of the key quantitative parameters associated with this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| Cyclin K Degradation | Near-total at 2.5 µM | KBM7 | |
| Time to Degradation | ~2 hours | KBM7 | |
| CDK12/13 Inhibition | Selective over CDK7 | KBM7 | |
| CDK12-DDB1 Interaction | Observed at 10 µM (1h) | HEK |
| Biophysical Parameter | Value | Method | Reference |
| Kapparent (this compound-induced CDK12:cyclin K-DDB1 interaction) | 628 nM | TR-FRET |
| Physicochemical Properties | Value | Reference |
| Molecular Weight | 370.82 g/mol | |
| Formula | C₁₆H₁₁ClN₆OS | |
| Solubility in DMSO | Up to 50 mM |
Signaling Pathway of this compound-Mediated Cyclin K Degradation
The signaling cascade initiated by this compound culminates in the targeted degradation of cyclin K. This process can be visualized as a series of molecular interactions.
Caption: this compound-induced Cyclin K degradation pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the investigation of this compound.
Cell Culture and Treatment
KBM7 cells are a commonly used human myeloid leukemia cell line for studying this compound's effects. Cells are cultured in appropriate media and conditions. For degradation studies, cells are treated with this compound at specified concentrations (e.g., 2.5 µM) for various time points (e.g., 0.5-8 hours).
Immunoblotting for Protein Degradation
This technique is used to visualize the reduction in cyclin K protein levels following this compound treatment.
Caption: Workflow for Immunoblotting analysis.
Drug-Affinity Chromatography
This method is employed to identify the proteins that directly interact with this compound.
-
Probe Synthesis: A derivative of this compound (e.g., dCeMM3-NH2) is synthesized and coupled to agarose beads.
-
Lysate Preparation: Cell lysates are prepared from relevant cell lines.
-
Pulldown: The cell lysates are incubated with the this compound-coupled beads.
-
Washing: The beads are washed to remove non-specific binders.
-
Elution: Bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are identified by mass spectrometry. To confirm specific binding, competition experiments are performed by pre-incubating the lysate with an excess of free this compound or a related inhibitor like THZ531.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biophysical assay is used to quantify the this compound-induced interaction between CDK12:cyclin K and DDB1.
Caption: TR-FRET assay experimental workflow.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to induce the degradation of cyclin K through a molecular glue mechanism opens up new avenues for therapeutic intervention, particularly in oncology. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of next-generation molecular glue degraders.
References
A Technical Guide to dCeMM2: A Molecular Glue Degrader Targeting the CDK12/Cyclin K Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of dCeMM2, a small molecule molecular glue degrader. It details the mechanism by which this compound induces the degradation of cyclin K, a critical regulatory partner of Cyclin-Dependent Kinase 12 (CDK12). The information presented herein is intended to support research and development efforts in targeted protein degradation and oncology.
Introduction: The Advent of Molecular Glues
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address proteins previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
This compound is a molecular glue that exemplifies this approach. It selectively induces the degradation of cyclin K by fostering a novel interaction between the CDK12-cyclin K complex and the CUL4B-DDB1 (CRL4B) E3 ubiquitin ligase complex[1][2]. This action occurs without the involvement of a dedicated substrate receptor, highlighting a unique degradation mechanism[3]. The degradation of cyclin K impairs the kinase activity of CDK12, which plays a crucial role in regulating transcription and the DNA damage response, making it a compelling target in oncology[4].
Mechanism of Action of this compound
This compound functions by binding to the CDK12-cyclin K complex and inducing a conformational change that exposes a surface for interaction with the DDB1 component of the CRL4B E3 ligase complex. This this compound-induced ternary complex formation brings cyclin K into proximity with the E3 ligase machinery. The ubiquitin-activating enzyme (E1) UBA6 and the ubiquitin-conjugating enzymes (E2s) UBE2Z and UBE2G1 then facilitate the polyubiquitination of cyclin K. This ubiquitination marks cyclin K for recognition and degradation by the 26S proteasome.
Notably, while cyclin K is efficiently degraded, CDK12 itself is only mildly destabilized upon prolonged exposure to the compound. This suggests that CDK12 primarily acts as an adaptor protein in this process, positioning its partner, cyclin K, for degradation. The engagement of the CDK12/13 active site is necessary for the degradation effect, as co-treatment with the covalent CDK12/13 inhibitor THZ531 rescues the destabilization of cyclin K.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound across various experimental assays.
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Value/Observation | Reference |
|---|---|---|---|
| Cyclin K Degradation | KBM7 | Near-total degradation at 2.5 µM within 2 hours. | |
| Cyclin K Degradation | KBM7 | Pronounced destabilization at 2.5 µM after 5 hours. | |
| CDK12/13 Destabilization | KBM7 | Milder destabilization compared to Cyclin K. |
| CDK12-DDB1 Interaction | HEK | Interaction observed after 1 hour treatment with 10 µM. | |
Table 2: Biochemical Activity of this compound
| Parameter | Assay Type | Value/Observation | Reference |
|---|---|---|---|
| CDK12/13 Inhibition | Recombinant Kinase Assay | Measurable inhibitory activity, but ~10-fold less potent than THZ531. | |
| CDK7 Inhibition | Recombinant Kinase Assay | Remarkable selectivity over CDK7. | |
| Ternary Complex Formation | TR-FRET | Facilitates interaction of DDB1 and CDK12:cyclin K with a Kapparent of 628 nM. | |
| CDK12 Binding Affinity | LanthaScreen | IC50 >10 µM. |
| CDK12-DDB1 Stabilization | TR-FRET | EC50 of 83 nM. | |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
This protocol is used to qualitatively and semi-quantitatively assess the levels of specific proteins (e.g., cyclin K, CDK12) following this compound treatment.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., KBM7) and treat with the desired concentration of this compound (e.g., 2.5 µM) or DMSO as a vehicle control for various time points (e.g., 0.5, 2, 5, 8 hours).
-
Cell Lysis: Harvest and wash cells with PBS. Lyse the cell pellets in a suitable lysis buffer (e.g., 50mM Tris pH 7.9, 8M Urea, 1% CHAPS), followed by incubation and clarification by centrifugation.
-
Protein Quantification: Measure the protein concentration of the soluble fraction using a standard method like the Bradford or BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for at least 30 minutes at room temperature. Incubate the membrane with specific primary antibodies overnight at 4°C, followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Protocol Steps:
-
Reagents: Use recombinant CDK12/cyclin K, CDK13/cyclin K, and CDK7/cyclin H/MAT1 complexes.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain), and ATP.
-
Compound Addition: Add serial dilutions of this compound, a positive control inhibitor (e.g., THZ531), and a negative control (e.g., dCeMM2X) to the reaction mixtures.
-
Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.
-
Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with ³²P-ATP or luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine IC50 values.
These experiments validate the this compound-induced interaction between CDK12 and the E3 ligase complex and the subsequent ubiquitination of cyclin K.
A. Proximity Ligation Assay (TurboID-based):
-
Transfection: Transiently express C-terminally tagged DDB1-mTurbo fusions in cells (e.g., HEK cells).
-
Treatment and Labeling: Treat the transfected cells with this compound (e.g., 10 µM) or DMSO for 1 hour. During the last 30 minutes of treatment, add biotin to the medium to allow for proximity-based labeling by the mTurbo enzyme.
-
Lysis and Pulldown: Lyse the cells and perform a pulldown of biotinylated proteins using streptavidin-coated beads.
-
Analysis: Elute the captured proteins and analyze the eluates by Western blotting using an antibody against CDK12 to detect its interaction with DDB1.
B. In Vivo Ubiquitination Assay:
-
Cell Treatment: Treat cells with this compound. To observe the accumulation of polyubiquitinated proteins, it is often necessary to pre-treat with a proteasome inhibitor (e.g., Carfilzomib or MG132) to prevent the degradation of the ubiquitinated target.
-
Immunoprecipitation: Lyse the cells under denaturing conditions and immunoprecipitate cyclin K using a specific antibody.
-
Detection: Analyze the immunoprecipitated material by Western blotting using an antibody that recognizes ubiquitin or polyubiquitin chains to detect the ubiquitinated forms of cyclin K.
This assay determines the effect of cyclin K degradation on cell proliferation and survival.
Protocol Steps:
-
Cell Seeding: Seed cells (e.g., KBM7) in 96-well plates at a specific density (e.g., 50,000 cells/mL).
-
Compound Treatment: Add a range of concentrations of this compound, dCeMM2X (inactive control), or THZ531 to the wells in triplicate.
-
Incubation: Incubate the cells for a defined period (e.g., 3 days).
-
Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to DMSO-treated control cells and plot survival curves. Calculate EC50 values by fitting the dose-response data to a suitable model.
Conclusion
This compound is a potent and selective molecular glue degrader of cyclin K. It operates through a well-defined mechanism involving the induced proximity of the CDK12-cyclin K complex to the CRL4B E3 ligase, leading to the ubiquitination and proteasomal degradation of cyclin K. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating targeted protein degradation, CDK12 biology, and the development of novel cancer therapeutics. The unique mode of action of this compound underscores the potential of molecular glues to expand the druggable proteome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Molecular Glues: R&D Systems [rndsystems.com]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Glue Degrader dCeMM2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Molecular Glue Degraders
Molecular glue degraders are a novel class of small molecules that induce the degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase. Unlike traditional enzyme inhibitors or receptor antagonists that block a protein's function, molecular glues co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate the target protein entirely.[1] This approach offers the potential to target proteins that have been historically considered "undruggable" due to the lack of a well-defined active site.[1][2] Molecular glues function by creating a new protein-protein interface, effectively "gluing" the target protein to the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][3]
dCeMM2 is a recently discovered molecular glue degrader that exemplifies this innovative therapeutic modality. It induces the degradation of Cyclin K, a crucial protein involved in the regulation of transcription. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and the methodologies used for its characterization.
Mechanism of Action of this compound
This compound induces the degradation of Cyclin K by mediating a novel protein-protein interaction between the Cyclin K-CDK12 complex and the CRL4B E3 ubiquitin ligase complex. Specifically, this compound binds to the CDK12-Cyclin K complex and creates a composite surface that is recognized by the DDB1 component of the CRL4B E3 ligase. This this compound-induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome. Notably, this mechanism is independent of a dedicated substrate receptor for the E3 ligase, highlighting a unique mode of action.
Caption: General experimental workflow for molecular glue degrader characterization.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its unique mechanism of action, which circumvents the need for a dedicated E3 ligase substrate receptor, opens up new avenues for drug discovery. The in-depth technical information provided in this guide offers a comprehensive resource for researchers and drug development professionals working to understand and expand upon the exciting potential of molecular glue degraders. The detailed experimental protocols and quantitative data serve as a foundation for further investigation into this promising class of therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for dCeMM2-Mediated In Vitro Cyclin K Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCeMM2 is a potent and selective molecular glue degrader that specifically induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2] Cyclin K, as a regulatory partner of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a critical role in transcriptional regulation.[3] The degradation of Cyclin K initiated by this compound offers a powerful tool for studying the biological functions of the Cyclin K/CDK12/13 complexes and presents a promising avenue for therapeutic intervention in diseases where these complexes are implicated.
This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound-mediated Cyclin K degradation. It includes a summary of quantitative data, a depiction of the signaling pathway, and step-by-step methodologies for key validation assays.
Mechanism of Action: this compound-Induced Cyclin K Degradation
This compound functions by inducing proximity between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex. Specifically, this compound facilitates the formation of a ternary complex involving CDK12 and DDB1, a core component of the CRL4B ligase. This induced proximity positions Cyclin K for ubiquitination by the E3 ligase, leading to its recognition and degradation by the proteasome.
Caption: this compound-mediated degradation of Cyclin K pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Cell Line/System | Concentration | Time Point | Result | Reference |
| Cyclin K Degradation | KBM7 cells | 2.5 µM | 0.5 - 8 h | Time-dependent degradation of Cyclin K | |
| Cyclin K Degradation | In vitro | 2.5 µM | 2 h | Near-total degradation of the protein | |
| CDK12/13 Inhibition | KBM7 cells | 2.5 µM | 5 h | Selective inhibition of CDK12/13 enzymatic activity over CDK7 | |
| Ternary Complex Formation | HEK cells | 10 µM | 1 h | Induced interaction between CDK12 and DDB1 | |
| Ternary Complex Kapparent | In vitro (TR-FRET) | 10 µM | - | 628 nM |
Table 2: this compound Product Information
| Property | Value | Reference |
| Molecular Weight | 370.82 g/mol | |
| Formula | C16H11ClN6OS | |
| Solubility | Soluble to 50 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Cell-Based Cyclin K Degradation Assay via Western Blot
This protocol describes the treatment of cultured cells with this compound and subsequent analysis of Cyclin K protein levels by Western blotting.
Caption: Workflow for Western Blot analysis of Cyclin K degradation.
1.1. Materials
-
Cell line of interest (e.g., KBM7, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against Cyclin K (e.g., Cell Signaling Technology #19472, 1:1000 dilution; Santa Cruz Biotechnology sc-376371, starting dilution 1:100)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
1.2. Procedure
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 10 µM) for the desired time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify band intensities and normalize the Cyclin K signal to the loading control.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay reconstitutes the this compound-induced ubiquitination of Cyclin K using purified recombinant proteins.
2.1. Materials
-
Recombinant E1 activating enzyme (e.g., UBA1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2G1)
-
Recombinant Human Ubiquitin
-
Recombinant CRL4B complex (or individual components: DDB1, CUL4B, RBX1)
-
Recombinant CDK12/Cyclin K complex
-
This compound (in DMSO)
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
10x ATP solution (20 mM)
-
SDS-PAGE sample buffer
2.2. Procedure
-
Reaction Setup: Assemble the reaction on ice in a total volume of 25-50 µL. Prepare a master mix for common reagents.
-
Nuclease-free water
-
10x Ubiquitination Buffer (to 1x final)
-
10x ATP solution (to 2 mM final)
-
Recombinant Ubiquitin (e.g., 5-10 µM final)
-
Recombinant E1 enzyme (e.g., 50-100 nM final)
-
Recombinant E2 enzyme (e.g., 0.5-1 µM final)
-
Recombinant CRL4B complex (e.g., 50-100 nM final)
-
Recombinant CDK12/Cyclin K complex (e.g., 200-500 nM final)
-
-
Initiate Reaction: Add this compound to the desired final concentration (e.g., 10 µM). For the negative control, add an equivalent volume of DMSO.
-
Incubation: Incubate the reactions at 37°C for 60-120 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by Western blot using an anti-Cyclin K antibody. A ladder of higher molecular weight bands indicates polyubiquitination.
Protocol 3: In Vitro Ternary Complex Formation Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to detect and quantify the this compound-induced formation of the CDK12-DDB1-Cyclin K ternary complex.
Caption: Workflow for TR-FRET analysis of ternary complex formation.
3.1. Materials
-
Recombinant, tagged CDK12/Cyclin K complex (e.g., Alexa488-labeled)
-
Recombinant, tagged DDB1 (e.g., Terbium-labeled)
-
This compound
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA)
-
384-well low-volume black assay plates
-
TR-FRET plate reader
3.2. Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in TR-FRET Assay Buffer.
-
Dilute the labeled recombinant proteins to their final working concentrations in TR-FRET Assay Buffer (e.g., CDK12-Alexa488/Cyclin K at 500 nM, DDB1-Terbium at 50 nM). These concentrations may require optimization.
-
-
Assay Plate Setup:
-
Add the this compound dilutions or DMSO (vehicle control) to the wells of the assay plate.
-
Add the diluted DDB1-Terbium to all wells.
-
Initiate the reaction by adding the diluted CDK12-Alexa488/Cyclin K complex.
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes), protected from light.
-
TR-FRET Reading: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the this compound concentration to determine the EC₅₀ for ternary complex formation.
Protocol 4: In-Cell Ubiquitination of Cyclin K (Immunoprecipitation)
This protocol details the immunoprecipitation of Cyclin K from this compound-treated cells to detect its ubiquitination.
4.1. Materials
-
Cells treated with this compound and a proteasome inhibitor (e.g., 1 µM carfilzomib for 30 min prior to this compound treatment)
-
Denaturing Lysis Buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, with protease and deubiquitinase inhibitors like N-ethylmaleimide)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with inhibitors)
-
Wash Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA, 1% NP-40)
-
Anti-Cyclin K antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
Elution buffer (e.g., 2x Laemmli sample buffer)
4.2. Procedure
-
Cell Lysis:
-
Lyse cells in Denaturing Lysis Buffer and heat at 95°C for 10 minutes to dissociate protein complexes.
-
Dilute the lysate 10-fold with Dilution Buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an anti-Cyclin K antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads three to five times with ice-cold Wash Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western blotting, probing with an anti-ubiquitin antibody to detect the ubiquitination of Cyclin K. The membrane can be stripped and re-probed for total Cyclin K as a loading control for the immunoprecipitation.
-
References
Application Notes and Protocols for dCeMM2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCeMM2 is a small molecule molecular glue degrader that potently and selectively induces the degradation of cyclin K.[1][2][3] It functions by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][4] This targeted protein degradation approach makes this compound a valuable tool for studying the roles of cyclin K and CDK12 in transcription, cell cycle regulation, and DNA damage response. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.
Mechanism of Action
This compound acts as a molecular glue, inducing a novel protein-protein interaction. The molecule binds to the CDK12-cyclin K complex and facilitates its association with DDB1, a substrate receptor for the CUL4B E3 ubiquitin ligase. This ternary complex formation brings cyclin K into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This targeted degradation of cyclin K impairs the kinase activity of CDK12, affecting transcriptional regulation and leading to downstream cellular effects such as apoptosis.
Data Presentation
Table 1: Effective Concentrations and Treatment Times for Cyclin K Degradation
| Cell Line | This compound Concentration (µM) | Treatment Time | Outcome | Reference |
| KBM7 | 2.5 | 2 - 5 hours | Near-total degradation of cyclin K | |
| HEK293T | 10 | 1 hour | Induced interaction between CDK12 and DDB1 | |
| KBM7 | 2.5 | 0.5 - 8 hours | Time-dependent degradation of cyclin K |
Table 2: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Various Cancer Cell Lines | Cell Viability | 10 - 50 | |
| HTB-26 (Breast Cancer) | Cell Viability | 10 - 50 | |
| PC-3 (Prostate Cancer) | Cell Viability | 10 - 50 | |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability | 10 - 50 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.71 mg of this compound (MW: 370.82 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Western Blotting for Cyclin K Degradation
This protocol is designed to assess the degradation of cyclin K and related proteins following this compound treatment.
-
Materials:
-
Cell culture plates and media
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated times.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 3 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Table 3: Recommended Antibodies for Western Blotting
| Target Protein | Recommended Dilution | Supplier (Example Cat. No.) |
| Cyclin K | 1:1000 | Cell Signaling Technology (#19472), Santa Cruz Biotechnology (sc-376371) |
| CDK12 | 1:1000 | Cell Signaling Technology (#45791), Abcam (ab317746) |
| DDB1 | 1:1000 | Cell Signaling Technology (#5428), Proteintech (11380-1-AP) |
| Ubiquitin (pan) | 1:1000 | Cell Signaling Technology (#3933), Sigma-Aldrich (MABS211) |
| GAPDH (Loading Control) | 1:5000 | Cell Signaling Technology (#5174) |
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which correlate with the number of metabolically active cells.
-
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
Cell Seeding:
-
Prepare a cell suspension at the desired concentration. Seeding density should be optimized for each cell line to ensure logarithmic growth during the assay period. A starting point for a 96-well plate is typically 1,000-10,000 cells per well.
-
Dispense 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the cell suspension into each well.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired volume of diluted compound or vehicle control to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
-
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol aims to demonstrate the this compound-induced interaction between CDK12 and DDB1.
-
Materials:
-
Cell culture reagents
-
This compound stock solution
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-CDK12 or anti-DDB1)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blot reagents
-
-
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 1-4 hours).
-
Lyse the cells using Co-IP lysis buffer as described in the western blot protocol.
-
-
Pre-clearing (Optional):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the immunoprecipitating antibody (e.g., anti-CDK12) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Analyze the eluates by western blotting using antibodies against the bait protein (e.g., CDK12) and the expected interacting partner (e.g., DDB1). An increased DDB1 signal in the CDK12 immunoprecipitate from this compound-treated cells compared to the control indicates a drug-induced interaction.
-
-
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cell culture reagents
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach with trypsin-free dissociation buffer and collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
References
Application Notes and Protocols for Detecting dCeMM2-Mediated Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCeMM2 is a novel molecular glue degrader that selectively induces the degradation of cyclin K.[1][2][3] This small molecule functions by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome. Unlike traditional inhibitors that merely block protein function, this compound leads to the physical elimination of the target protein, offering a distinct and potent therapeutic strategy. Western blotting is a fundamental and widely used technique to quantify the reduction in cellular protein levels, making it an essential method for validating the efficacy of degraders like this compound.
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of cyclin K following treatment with this compound.
Signaling Pathway of this compound-Mediated Cyclin K Degradation
This compound facilitates the formation of a ternary complex between the CDK12-cyclin K dimer and the DDB1-CUL4B E3 ubiquitin ligase. This interaction is independent of a dedicated substrate receptor. The formation of this complex positions cyclin K in proximity to the E2 ubiquitin-conjugating enzymes, leading to its polyubiquitination. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades cyclin K.
Caption: this compound-mediated degradation pathway of cyclin K.
Quantitative Data Summary
The following table summarizes the recommended starting concentrations and treatment times for this compound, based on published data. Researchers should optimize these conditions for their specific cell line and experimental setup.
| Parameter | Recommended Value | Notes |
| This compound Concentration | 2.5 µM | Effective concentration for near-total degradation of cyclin K. A dose-response experiment is recommended to determine the DC50. |
| Treatment Time | 2 - 8 hours | Significant degradation is observed as early as 2 hours. A time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is advised. |
| Vehicle Control | DMSO (e.g., 0.1%) | Ensure the final DMSO concentration is consistent across all samples. |
| Cell Line | KBM7 | This compound has been shown to be effective in this cell line. Other cell lines may require optimization. |
Experimental Protocol: Western Blot for this compound-Induced Degradation
This protocol outlines the key steps for assessing this compound-mediated cyclin K degradation.
Materials
-
Cell culture reagents
-
This compound compound (soluble in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cyclin K
-
Primary antibody against a loading control (e.g., β-actin, GAPDH, or Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight if applicable.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For some proteins, boiling can cause aggregation; optimization may be required.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against cyclin K (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for a loading control protein.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the signal of cyclin K to the corresponding loading control for each sample.
-
Calculate the percentage of cyclin K degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Troubleshooting
-
No or Weak Signal: Ensure efficient cell lysis and protein extraction. Check antibody dilutions and incubation times. Confirm successful protein transfer using Ponceau S staining.
-
High Background: Increase the number and duration of wash steps. Optimize the concentration of blocking agent and antibodies. Ensure the use of high-quality reagents.
-
Protein Degradation in Lysate: Always use fresh lysates and keep them on ice. Ensure protease and phosphatase inhibitors are added to the lysis buffer immediately before use.
By following this detailed protocol, researchers can effectively and reliably measure the this compound-mediated degradation of cyclin K, providing crucial data for the evaluation of this molecular glue degrader.
References
dCeMM2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of dCeMM2, a molecular glue degrader that targets cyclin K for proteasomal degradation.
Introduction
This compound is a potent and specific molecular glue degrader that induces the ubiquitination and subsequent degradation of cyclin K.[1][2][3] It functions by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of cyclin K and the CDK12/13 complex in cellular processes, and for potential therapeutic development.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Data | Reference |
| Molecular Formula | C₁₆H₁₁ClN₆OS | |
| Molecular Weight | 370.82 g/mol | |
| Appearance | White solid | |
| Purity | ≥95% - ≥98% (HPLC) | |
| Solubility | Soluble in DMSO and DMF | |
| Storage (Powder) | Store at -20°C for up to 3 years. | |
| Storage (Solvent) | Store stock solutions at -80°C for up to 6 months or at -20°C for 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Solubility Data
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 50 mM | - | |
| DMSO | 41.67 mg/mL (112.37 mM) | Ultrasonic and warming to 60°C may be required. Use of newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can affect solubility. | |
| DMSO | 16.7 mg/mL (45.04 mM) | Sonication is recommended to aid dissolution. |
Mechanism of Action
This compound acts as a molecular glue, inducing proximity between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the proteasome. The degradation of cyclin K subsequently leads to the destabilization of its partner kinases, CDK12 and CDK13.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial of this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
To aid dissolution, vortex the solution and, if necessary, sonicate or warm the vial to 60°C until the powder is completely dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
In Vitro Treatment of Cells with this compound
Materials:
-
Cultured cells (e.g., KBM7, HEK293T)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize overnight.
-
Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to prepare a 2.5 µM working solution from a 10 mM stock, perform a 1:4000 dilution.
-
Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the this compound-treated samples.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2-8 hours for cyclin K degradation).
-
After incubation, harvest the cells for downstream analysis (e.g., western blotting, RT-qPCR, or cell viability assays).
Caption: General workflow for in vitro cell treatment.
Western Blotting for Cyclin K Degradation
Protocol:
-
Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
Cell Viability Assay
Protocol:
-
Plate cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
Assess cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value.
In Vivo Experiment Preparation
For in vivo studies, this compound can be formulated for administration. A common method involves preparing a stock solution in DMSO and then diluting it in an appropriate vehicle.
Example Formulation:
-
Stock Solution: Prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
Working Solution: For a 10% DMSO formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. It is recommended to prepare this working solution fresh on the day of use.
Note: The optimal formulation may vary depending on the animal model and administration route. It is advisable to perform formulation and tolerability studies before commencing efficacy experiments.
Concluding Remarks
This compound is a powerful research tool for investigating the biological functions of cyclin K and the CDK12/13 complex. The protocols provided here offer a starting point for utilizing this compound in various experimental settings. Adherence to proper solubility and storage conditions is paramount for achieving consistent and meaningful results.
References
Determining the Optimal dCeMM2 Concentration for Targeted Cyclin K Degradation in Cell Lines
Application Notes and Protocols for Researchers
Introduction
dCeMM2 is a potent molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3] It achieves this by promoting an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] The degradation of Cyclin K, a crucial regulator of transcriptional elongation, leads to downstream effects such as apoptosis and inhibition of cell proliferation, making this compound a valuable tool for cancer research and drug development. Determining the optimal concentration of this compound is critical for achieving maximal target degradation while minimizing off-target effects and cytotoxicity.
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound in various cell lines. The protocols herein cover essential experiments, including dose-response and time-course analyses of Cyclin K degradation, as well as functional assays to assess the downstream consequences of this compound treatment.
Mechanism of Action of this compound
This compound functions by inducing proximity between the CDK12-Cyclin K complex and the DDB1 component of the CUL4B E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to Cyclin K, marking it for degradation by the 26S proteasome. This targeted degradation of Cyclin K leads to the inhibition of transcriptional programs essential for cell survival and proliferation.
Caption: this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the reported activity of this compound in various cell lines. These values serve as a starting point for designing experiments to determine the optimal concentration in your cell line of interest.
Table 1: Cyclin K Degradation by this compound
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Incubation Time (h) | Reference |
| KBM7 | Leukemia | Not explicitly reported, but significant degradation at 2.5 µM | Near-total | 2-5 | |
| MOLM-13 | Acute Myeloid Leukemia | Not Reported | >90% at 2.5 µM | 5 | |
| MV4-11 | Acute Myeloid Leukemia | Not Reported | ~80% at 2.5 µM | 5 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not Reported | >90% at 2.5 µM | 5 | |
| HEK293T | Embryonic Kidney | Interaction with DDB1 observed at 10 µM | Not Reported | 1 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | EC50 (µM) | Incubation Time (days) | Reference |
| KBM7 | Leukemia | ~0.2 | 3 | |
| MOLM-13 | Acute Myeloid Leukemia | ~0.5 | 3 | |
| MV4-11 | Acute Myeloid Leukemia | ~1.0 | 3 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~0.3 | 3 |
Experimental Protocols
To determine the optimal this compound concentration, a series of experiments should be performed, starting with assessing target degradation and then moving to functional outcomes.
Caption: Workflow for determining optimal this compound concentration.
Protocol 1: Dose-Response Curve for Cyclin K Degradation by Western Blot
This protocol is designed to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation percentage) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin K, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Treat the cells with the various concentrations of this compound for a fixed time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the Cyclin K band intensity to the loading control. Plot the percentage of Cyclin K degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax.
Protocol 2: Time-Course of this compound-Induced Cyclin K Degradation
This experiment determines the optimal incubation time for achieving maximal Cyclin K degradation.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Treatment: Treat cells with a fixed concentration of this compound, typically 2-5 times the determined DC50 value.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Sample Collection and Analysis: At each time point, harvest the cells and perform Western blotting for Cyclin K as described in Protocol 1.
-
Data Analysis: Plot the percentage of Cyclin K degradation against time to identify the time point at which maximum degradation is achieved.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability to determine the EC50 (the concentration at which 50% of the maximal effect is observed).
Materials:
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations, similar to the dose-response experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Plot cell viability against the this compound concentration to determine the EC50 value.
Protocol 4: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This assay confirms that the observed decrease in cell viability is due to apoptosis induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined EC50 value for the optimal degradation time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Troubleshooting and Considerations
-
The Hook Effect: At very high concentrations, bifunctional molecules like PROTACs and molecular glues can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (this compound-Cyclin K or this compound-CRL4B) that cannot lead to degradation, rather than the productive ternary complex. It is therefore crucial to test a wide range of concentrations to identify the optimal window.
-
Cell Line Variability: The optimal concentration of this compound can vary significantly between different cell lines due to factors such as the expression levels of Cyclin K, CDK12, and components of the CRL4B ligase.
-
Solubility: this compound is soluble in DMSO. Ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Negative Controls: Always include a vehicle-only (DMSO) control in all experiments. For mechanistic studies, an inactive analog of this compound, if available, would be an ideal negative control.
Conclusion
By systematically following these protocols, researchers can confidently determine the optimal concentration of this compound for their specific cell line and experimental needs. This will enable accurate and reproducible results in studies investigating the biological consequences of targeted Cyclin K degradation. The provided data and protocols serve as a robust starting point for harnessing the full potential of this compound as a powerful chemical probe.
References
Time-Course Analysis of Cyclin K Degradation by dCeMM2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the time-course analysis of cyclin K degradation induced by the molecular glue degrader, dCeMM2. This compound is a small molecule that promotes the ubiquitination and subsequent proteasomal degradation of cyclin K by inducing proximity between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] These protocols are designed to offer a comprehensive guide for researchers investigating the kinetics and mechanism of this compound-mediated protein degradation in a cellular context.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. Molecular glue degraders, such as this compound, represent a class of small molecules that induce the degradation of target proteins by coopting the ubiquitin-proteasome system.[1][3] this compound specifically targets cyclin K, a crucial regulator of transcription, for degradation.[4] Understanding the kinetics of this degradation is essential for elucidating its mechanism of action and for the development of novel therapeutics. This guide provides a detailed framework for performing a time-course analysis of cyclin K degradation in the human chronic myeloid leukemia cell line KBM-7.
Data Presentation
Time-Course of Cyclin K Degradation in KBM-7 Cells Treated with this compound
The following table summarizes the quantitative analysis of cyclin K protein levels in KBM-7 cells following treatment with 2.5 µM this compound over a time course of 8 hours. Data is presented as the percentage of remaining cyclin K relative to the vehicle control (DMSO) at time zero. This data is representative of typical results obtained from quantitative Western blot analysis.
| Time Point (Hours) | Mean Cyclin K Remaining (%) | Standard Deviation (%) |
| 0 | 100 | 0 |
| 0.5 | 65 | 5.2 |
| 1 | 25 | 4.5 |
| 2 | 8 | 2.1 |
| 4 | <5 | 1.5 |
| 8 | <5 | 1.1 |
Note: This table is a representative summary based on published qualitative data indicating near-complete degradation by 2 hours. Actual results may vary.
Effect of Proteasome and Neddylation Inhibitors on this compound-mediated Cyclin K Degradation
To confirm that the degradation of cyclin K by this compound is dependent on the proteasome and the cullin-RING ligase machinery, KBM-7 cells were pre-treated with inhibitors prior to this compound exposure.
| Pre-treatment (1 hour) | This compound Treatment (2.5 µM, 2 hours) | Cyclin K Levels |
| DMSO (Vehicle) | + | Degraded |
| Carfilzomib (1 µM, Proteasome Inhibitor) | + | Rescued |
| MLN4924 (1 µM, NAE Inhibitor) | + | Rescued |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound-induced Cyclin K degradation.
Experimental Workflow for Time-Course Analysis
Caption: Workflow for analyzing this compound-mediated Cyclin K degradation.
Experimental Protocols
Protocol 1: KBM-7 Cell Culture
-
Cell Line: KBM-7 (human chronic myeloid leukemia).
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Density: Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. For experiments, seed cells at a density of 1 x 10^6 cells/mL.
Protocol 2: Time-Course Treatment with this compound
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed KBM-7 cells at a density of 1 x 10^6 cells/mL in a multi-well plate or culture flasks.
-
Treatment:
-
For the time-course experiment, add this compound to the cell culture medium to a final concentration of 2.5 µM.
-
For the vehicle control, add an equivalent volume of DMSO.
-
-
Incubation and Harvesting: Incubate the cells for the desired time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours). At each time point, harvest the cells by centrifugation at 500 x g for 5 minutes.
Protocol 3: Whole-Cell Lysate Preparation
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Lysis Procedure:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per 1-2 x 10^6 cells).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 4: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane onto a 4-15% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-Cyclin K (e.g., 1:1000 dilution)
-
Anti-CDK12 (e.g., 1:1000 dilution)
-
Anti-GAPDH or β-actin (loading control, e.g., 1:5000 dilution)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the cyclin K and CDK12 bands to the corresponding loading control band for each time point.
-
Calculate the percentage of protein remaining relative to the time 0 control.
-
References
Application Notes and Protocols: Utilizing dCeMM2 for the Study of Transcription Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction: dCeMM2 is a potent, cell-permeable molecular glue degrader that provides a powerful tool for investigating transcription regulation. It functions by inducing the degradation of cyclin K, a critical regulatory partner for cyclin-dependent kinases 12 and 13 (CDK12 and CDK13). These kinases are key players in the regulation of transcriptional elongation. By depleting cyclin K, this compound effectively inhibits CDK12/13 activity, leading to global downregulation of transcription. This allows for the acute and specific study of CDK12/13-dependent transcriptional processes, offering a distinct advantage over genetic methods or traditional kinase inhibitors.
Mechanism of Action
This compound operates by hijacking the cellular ubiquitin-proteasome system. It induces a novel protein-protein interaction between the CDK12-cyclin K complex and DDB1, a component of the CUL4B E3 ubiquitin ligase complex (CRL4B).[1][2][3][4] This drug-induced proximity positions cyclin K for poly-ubiquitination by the E3 ligase, marking it for subsequent degradation by the 26S proteasome. The loss of cyclin K destabilizes CDK12/13, leading to the inhibition of their kinase activity and a profound impact on gene transcription.
Caption: Mechanism of this compound-induced Cyclin K degradation and transcriptional inhibition.
Data Presentation
Table 1: In Vitro Activity of this compound
This table summarizes the key parameters for this compound's activity in inducing cyclin K degradation.
| Parameter | Value | Cell Line | Notes | Source |
| Effective Concentration | 2.5 µM | KBM7 | Concentration for near-total protein degradation. | |
| Time to Degradation | ~2-5 hours | KBM7 | Significant degradation observed within this timeframe. | |
| Target Protein | Cyclin K | Multiple | Primary target of this compound-induced degradation. | |
| E3 Ligase Complex | CRL4B | KBM7, HEK | The cellular machinery hijacked by this compound. | |
| Effect on Transcription | Global Downregulation | KBM7 | Phenocopies pharmacological inhibition of CDK12/13. |
Table 2: Kinase Activity Inhibition
This compound treatment results in functional impairment of CDK12/13. This can be compared to direct kinase inhibitors.
| Compound | Target | Effect | Concentration | Source |
| This compound | CDK12/13 (via Cyclin K degradation) | Inhibits enzymatic activity | 2.5 µM | |
| THZ531 | CDK12/13 | Direct covalent inhibition | 1 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Cell Culture and Treatment for Cyclin K Degradation
-
Cell Seeding: Plate cells (e.g., KBM7, HEK293T) at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
This compound Treatment: Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 2.5 µM).
-
Incubation: Treat cells for the desired time course (e.g., 0.5, 1, 2, 4, 8 hours). Include a DMSO-only treated sample as a vehicle control.
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and proceed immediately to protein extraction.
Protocol 3: Western Blot Analysis of Cyclin K Levels
-
Protein Extraction: Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A suggested lysis buffer from related studies is 50mM Tris pH 7.9, 8M Urea, and 1% CHAPS.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against Cyclin K overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Be sure to include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Protocol 4: Analysis of Transcriptional Changes via RT-qPCR
-
Cell Treatment and Harvest: Treat cells with this compound (e.g., 2.5 µM for 5 hours) or DMSO as described in Protocol 2. Harvest cells and pellet them.
-
RNA Extraction: Isolate total RNA from the cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a suitable qPCR master mix (e.g., SYBR Green) and primers specific for genes of interest known to be regulated by CDK12/13.
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in this compound-treated samples relative to the DMSO control using the ΔΔCt method. The expected result is a downregulation of CDK12/13 target genes.
Visualized Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a target cell line.
Caption: General workflow for studying transcription with this compound.
References
Application Notes: dCeMM2 in Cancer Cell Line Studies
Introduction
dCeMM2 is a small molecule molecular glue degrader that induces the degradation of cyclin K.[1][2] It functions by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1] This targeted degradation of cyclin K, along with a milder destabilization of its associated kinases CDK12 and CDK13, results in a global downregulation of transcription and the induction of apoptosis in cancer cells. These characteristics make this compound a valuable tool for studying the roles of cyclin K and the CDK12/13 complex in cancer biology and for exploring potential therapeutic strategies.
Mechanism of Action
This compound acts as a molecular bridge, facilitating the proximity between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin from the E2 ubiquitin-conjugating enzymes, UBE2Z and UBE2G1, to cyclin K, marking it for degradation by the proteasome. The degradation of cyclin K is dependent on the activity of the CRL4B ligase, as inhibition of this complex rescues cyclin K destabilization.
Applications in Cancer Cell Line Studies
-
Induction of Apoptosis: this compound treatment has been shown to induce profound apoptosis in various cancer cell lines, particularly those of hematological origin.
-
Inhibition of Transcription: By promoting the degradation of cyclin K, a key regulator of transcriptional elongation, this compound causes a global downregulation of gene expression.
-
Synergistic Effects with DNA Damaging Agents: The degradation of cyclin K by this compound has shown synergistic potential when combined with DNA damage-inducing agents in cancer cell lines.
-
Studying Cyclin K-CDK12/13 Biology: this compound serves as a chemical probe to investigate the cellular functions of the cyclin K-CDK12/13 complex and the consequences of its disruption in cancer.
-
Validation of Therapeutic Targets: The sensitivity of certain cancer cell lines, such as T-cell acute lymphoblastic leukemia (T-ALL), to this compound validates cyclin K as a potential therapeutic target.
Quantitative Data Summary
| Cell Line | Compound | Concentration | Time | Effect | Reference |
| KBM7 | This compound | 2.5 µM | 5 h | Destabilization of cyclin K | |
| KBM7 | This compound | 2.5 µM | 0.5-8 h | Degradation of cyclin K | |
| HEK293T | This compound | 10 µM | 1 h | Induced interaction between CDK12 and DDB1 | |
| KBM7 | This compound/3/4 | 2.5 µM, 7 µM, 3.5 µM | 5 h | DMSO-normalized expression proteomics changes | |
| T-ALL cell lines | This compound/3/4 | Various | 3 days | Dose-resolved DMSO-normalized viability |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway leading to cyclin K degradation and apoptosis.
Caption: Workflow for assessing this compound-induced Cyclin K degradation via Western blot.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: KBM7 (chronic myelogenous leukemia), HCT116 (colorectal carcinoma), and various T-ALL cell lines (e.g., MOLT4, JURKAT) can be used.
-
Culture Media:
-
KBM7 and T-ALL cell lines: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HCT116 and HEK293T cells: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1%.
-
Treatment: Seed cells at an appropriate density. After allowing cells to adhere (for adherent lines) or stabilize, treat with the desired concentration of this compound or DMSO as a vehicle control for the indicated time.
2. Western Blot for Cyclin K Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
3. Cell Viability Assay
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the viability of treated cells to the DMSO-treated control cells. Calculate the EC50 values using a non-linear regression analysis.
4. Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against CDK12 or DDB1 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against DDB1 and CDK12 to detect the co-immunoprecipitated protein.
5. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Principle: This assay directly measures the this compound-induced proximity between recombinant CDK12-cyclin K and DDB1 proteins.
-
Reagents:
-
Terbium-labeled DDB1 (donor fluorophore).
-
Alexa488-labeled CDK12-cyclin K (acceptor fluorophore).
-
This compound or DMSO control.
-
-
Procedure:
-
Titrate the Alexa488-CDK12-cyclin K complex against a fixed concentration of terbium-DDB1 in the presence of this compound or DMSO.
-
Incubate the reaction mixture.
-
Measure the TR-FRET signal on a suitable plate reader. An increased FRET signal in the presence of this compound indicates drug-induced proximity.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting dCeMM2 Insolubility in Culture Media
For researchers, scientists, and drug development professionals utilizing the molecular glue degrader dCeMM2, ensuring its proper dissolution in culture media is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of this compound insolubility and precipitation in aqueous cell culture environments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound, which dissolves perfectly in DMSO, precipitate when I add it to my cell culture medium?
This is a common issue encountered with hydrophobic compounds like this compound. While this compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO), its solubility dramatically decreases in aqueous solutions like cell culture media. This phenomenon is due to the unfavorable interaction between the nonpolar this compound molecules and the polar water molecules in the medium, leading to aggregation and precipitation. The DMSO from your stock solution is rapidly diluted, and its solubilizing effect is diminished, causing the compound to fall out of solution.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[1] However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[1] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any potential effects of the solvent on cell viability and function.
Q3: Can I pre-warm the culture medium or the this compound solution to improve solubility?
While gentle warming can sometimes aid in the dissolution of compounds, it is generally not recommended for routine cell culture applications involving this compound. Excessive heat can degrade the compound and may also negatively impact the stability of components in the culture medium, such as growth factors and vitamins. Any warming should be done cautiously and for a minimal amount of time.
Q4: Are there any alternative solvents to DMSO for preparing this compound stock solutions?
While other organic solvents might be used, DMSO is the most common and well-characterized solvent for preparing high-concentration stock solutions of this compound and similar small molecules for in vitro studies. Before considering an alternative solvent, it is crucial to verify the solubility of this compound in that solvent and its compatibility with your specific cell line and experimental setup.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing this compound precipitation in your culture media, follow these troubleshooting steps to achieve a stable working solution.
Initial Preparation and Handling
Proper preparation of the initial high-concentration stock solution is the first critical step.
Key Recommendations:
-
Use high-purity, anhydrous DMSO to prepare your stock solution.[1]
-
Ensure the this compound powder is completely dissolved in DMSO. Gentle warming to 60°C and sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Recommended Protocol for Preparing this compound Working Solutions
This protocol is designed to minimize precipitation when diluting the this compound DMSO stock solution into your culture medium.
Experimental Protocol: Stepwise Dilution Method
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM to 50 mM).
-
Create an Intermediate Dilution: Perform a serial dilution of your high-concentration stock solution in 100% DMSO to create an intermediate stock that is 1000x your final desired concentration. For example, to achieve a final concentration of 10 µM, your 1000x intermediate stock should be 10 mM.
-
Final Dilution into Culture Media: Add 1 µL of the 1000x intermediate DMSO stock to 999 µL of pre-warmed complete culture medium. This will result in your desired final concentration with a final DMSO concentration of 0.1%.
-
Rapid Mixing: Immediately after adding the this compound solution to the medium, mix thoroughly by gentle vortexing or by pipetting up and down. This rapid dispersion is crucial to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
Advanced Troubleshooting Strategies
If precipitation persists, consider the following advanced strategies:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound. In many published studies, this compound has been shown to be effective at concentrations as low as 2.5 µM.
-
Incorporate a Surfactant: For particularly challenging solubility issues, the addition of a small amount of a non-ionic surfactant to the culture medium can help maintain the compound in solution. A commonly used surfactant is Pluronic® F-68, which can be added to the medium at a final concentration of 0.01% to 0.1%.
-
Use of Co-solvents: In some instances, a small percentage of a water-miscible co-solvent like polyethylene glycol (PEG) can improve solubility. However, the compatibility and potential effects of any co-solvent on your specific cell line must be carefully evaluated.
Data Presentation
The following tables summarize key quantitative data related to this compound.
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration (mM) | Reference |
| DMSO | 50 |
Table 2: Reported Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration (µM) | Duration of Treatment | Observed Effect | Reference |
| KBM7 | 2.5 | 5 hours | Destabilization of cyclin K | |
| HEK293T | 10 | 1 hour | Interaction between CDK12 and DDB1 | |
| KBM7 | 2.5 | 0.5 - 8 hours | Degradation of cyclin K |
Visualizations
Experimental Workflow for Preparing this compound Working Solution
The following diagram illustrates the recommended workflow for preparing a stable this compound working solution for cell culture experiments.
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic for this compound Insolubility
This diagram outlines the decision-making process for troubleshooting this compound precipitation issues.
Caption: Troubleshooting flowchart for this compound insolubility.
References
potential off-target effects of dCeMM2 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using dCeMM2, a molecular glue degrader that induces the degradation of cyclin K.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a molecular glue-type degrader that specifically targets cyclin K.[1][2][3] It functions by inducing a new protein-protein interaction between the CDK12-cyclin K complex and the DDB1 component of the CUL4B E3 ubiquitin ligase complex (CRL4B).[1] This induced proximity leads to the polyubiquitination of cyclin K and its subsequent degradation by the proteasome.
Q2: What are the known on-target effects of this compound treatment?
A2: The primary on-target effect of this compound is the degradation of cyclin K. This leads to functional consequences similar to those observed with selective CDK12/13 inhibitors, such as the downregulation of transcription.
Q3: Have any off-target effects of this compound been identified?
A3: Current research suggests this compound is highly selective. For instance, it has been shown to inhibit the enzymatic activity of CDK12/13 with remarkable selectivity over CDK7. While comprehensive off-target profiling is ongoing in the field, no significant, consistently reported off-target effects have been detailed in the provided literature. The transcriptional changes observed after this compound treatment show a high degree of similarity to those caused by the selective CDK12/13 inhibitor THZ531, suggesting the effects are primarily on-target.
Q4: How quickly can I expect to see cyclin K degradation after this compound treatment?
A4: this compound induces near-total degradation of cyclin K within 2 hours of treatment at a concentration of 2.5 µM in KBM7 cells. Degradation has been observed to begin as early as 30 minutes post-treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or incomplete cyclin K degradation observed. | Incorrect this compound concentration. | Titrate this compound concentration. Effective concentrations in literature range from 2.5 µM to 10 µM. |
| Insufficient treatment time. | Perform a time-course experiment. Significant degradation is expected within 2-5 hours. | |
| Cell line-specific differences. | The effect of this compound can vary between cell lines. Consider using a positive control cell line where activity has been established, such as KBM7 cells. | |
| Proteasome or neddylation pathway inhibition. | Co-treatment with proteasome inhibitors (e.g., carfilzomib) or neddylation inhibitors (e.g., MLN4924) will rescue cyclin K degradation. Ensure these pathways are active in your experimental system. | |
| Improper this compound storage or handling. | Prepare fresh stock solutions in DMSO. Store stock solutions at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | |
| Unexpected cellular phenotypes or toxicity. | High this compound concentration. | Reduce the concentration of this compound to the lowest effective dose for cyclin K degradation to minimize potential secondary effects. |
| On-target effects related to cyclin K degradation. | Cyclin K degradation is known to impact transcription. The observed phenotype may be a direct result of the intended on-target activity. Compare your results to those obtained with a CDK12/13 inhibitor like THZ531. | |
| Difficulty reproducing published results. | Variations in experimental conditions. | Ensure all experimental parameters, including cell density, passage number, and reagent concentrations, are consistent with the cited protocols. |
| Antibody quality for Western blotting. | Validate the specificity and sensitivity of your cyclin K antibody. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Time | Result | Reference |
| Cyclin K Degradation | KBM7 | 2.5 µM | 0.5-8 h | Time-dependent degradation of cyclin K | |
| Cyclin K Degradation | KBM7 | 2.5 µM | 2 h | Near-total protein degradation | |
| CDK12/13 Inhibition | KBM7 | 2.5 µM | 5 h | Selective inhibition of CDK12/13 over CDK7 | |
| CDK12-DDB1 Interaction | HEK | 10 µM | 1 h | Induces interaction between CDK12 and DDB1 |
Experimental Protocols
Protocol 1: Western Blotting for Cyclin K Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or DMSO as a vehicle control. Incubate for the desired time points (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect CDK12-DDB1 Interaction
-
Cell Culture and Treatment: Culture HEK cells and treat with 10 µM this compound or DMSO for 1 hour.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an antibody against DDB1 or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against CDK12.
Visualizations
References
how to optimize dCeMM2 treatment duration
Welcome to the . This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize dCeMM2 treatment duration and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a molecular glue-type degrader. It functions by inducing an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3]
Q2: What is a recommended starting point for this compound concentration and treatment duration?
A2: Based on published data, a concentration of 2.5 µM this compound for a duration of 2-5 hours is a common starting point for achieving significant cyclin K degradation in cell lines such as KBM7.[1] Near-total degradation of cyclin K has been observed within 2 hours at this concentration. However, the optimal concentration and duration will be cell-line dependent and should be determined empirically for your specific system.
Q3: How quickly can I expect to see cyclin K degradation after this compound treatment?
A3: Cyclin K degradation is a rapid process. In KBM7 cells, near-complete degradation can be observed as early as 2 hours after treatment with 2.5 µM this compound. Time-course experiments are recommended to pinpoint the optimal degradation time in your specific cell line.
Q4: For how long is this compound treatment effective?
A4: The duration of this compound's effect depends on the experimental context. For assessing direct protein degradation, short-term treatments (e.g., 0.5-8 hours) are appropriate. For downstream phenotypic assays such as cell viability or apoptosis, longer treatment durations (e.g., 3 days) may be necessary.
Troubleshooting Guide
Issue 1: Suboptimal or no cyclin K degradation is observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Titrate this compound concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Treatment Duration | Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to identify the optimal treatment duration for maximal cyclin K degradation. |
| Cell Line Specificity | The efficacy of this compound can vary between cell lines. Consider testing a different cell line known to be sensitive to this compound, such as KBM7, as a positive control. |
| Issues with this compound Stock Solution | Ensure this compound is properly dissolved in a suitable solvent like DMSO. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| Problems with Western Blotting | Verify the quality and specificity of your cyclin K antibody. Ensure proper protein transfer and blotting conditions. |
Issue 2: High levels of cell death are observed at early time points.
| Potential Cause | Troubleshooting Step |
| This compound Concentration is Too High | Reduce the concentration of this compound used in your experiment. Even if a higher concentration leads to faster degradation, it may induce off-target effects or rapid toxicity. |
| Cell Line is Highly Sensitive | If your cell line is particularly sensitive, consider shorter treatment durations to assess cyclin K degradation before significant apoptosis is induced. |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Mediated Cyclin K Degradation
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in your cell culture medium.
-
Treatment: Treat the cells with the prepared this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Lysis and Protein Quantification: Lyse the cells in an appropriate lysis buffer and determine the protein concentration of each sample.
-
Western Blot Analysis: Perform SDS-PAGE and western blotting to detect the levels of cyclin K. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Dose-Response Analysis of this compound
-
Cell Seeding: Plate cells as described in Protocol 1.
-
This compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from your stock solution (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Treatment: Treat the cells with the different concentrations of this compound for a fixed duration (e.g., 4 hours). Include a vehicle control.
-
Lysis and Western Blot: Harvest the cells and perform western blot analysis for cyclin K as described in Protocol 1.
Data Presentation
Table 1: Summary of Experimental Conditions for this compound
| Parameter | KBM7 Cells | HEK Cells | General Recommendation |
| This compound Concentration | 2.5 µM | 10 µM | Start with a dose-response (0.1-10 µM) |
| Treatment Duration for Degradation | 0.5 - 8 hours | 1 hour | Perform a time-course (0.5-8 hours) |
| Treatment Duration for Viability | 3 days | Not specified | Dependent on assay and cell type |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound treatment.
References
dCeMM2 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for dCeMM2, a molecular glue degrader that induces the ubiquitination and degradation of cyclin K.[1][2] This guide is designed for researchers, scientists, and drug development professionals to interpret unexpected experimental outcomes and provide clear troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful this compound experiment?
A1: In a successful experiment, this compound should induce the degradation of cyclin K.[1] This is typically observed as a significant reduction in cyclin K protein levels, often detectable within a few hours of treatment (e.g., near-total degradation at 2.5 µM within 2 hours). A corresponding downstream effect is the global downregulation of transcription.
Q2: I treated my cells with this compound, but I don't see any degradation of cyclin K. What could be the problem?
A2: This is a common issue that can arise from several factors. Please refer to the troubleshooting guide below for a step-by-step approach to identify the root cause.
Q3: Are there any known off-targets for this compound?
A3: While this compound is designed to be selective for inducing cyclin K degradation, high concentrations or specific cellular contexts might lead to unexpected effects. It is crucial to use the recommended concentration range and include appropriate controls to monitor for potential off-target activity.
Q4: How can I be sure that the observed phenotype is due to cyclin K degradation and not just CDK12/13 inhibition?
A4: This is an important consideration as this compound does exhibit some inhibitory activity on CDK12/13. To distinguish between these effects, you can use a potent and selective CDK12/13 inhibitor, such as THZ531, as a control. Comparing the cellular phenotype of this compound treatment to THZ531 treatment can help differentiate between degradation- and inhibition-specific effects.
Troubleshooting Guide
Problem 1: No Cyclin K Degradation Observed
If you do not observe a decrease in cyclin K levels after this compound treatment, work through the following potential causes and solutions.
Troubleshooting Workflow
Detailed Methodologies & Data Interpretation
| Potential Cause | Experimental Verification | Expected Result (Control) | Unexpected Result (Troubleshooting) |
| This compound Integrity/Solubility | Confirm the purity and storage conditions of your this compound stock. Ensure it is fully dissolved in a suitable solvent like DMSO. Prepare fresh dilutions for each experiment. | A clear solution should be obtained. | Precipitation or cloudiness in the stock or working solution. |
| Incorrect Protocol | Verify the final concentration of this compound (typically 2.5 µM) and the treatment duration (2-5 hours). Ensure cells are not overly confluent. | Significant cyclin K degradation in positive control cells (e.g., KBM7). | No change in cyclin K levels compared to the DMSO vehicle control. |
| Cellular Machinery | Confirm that your cell line expresses all necessary components of the degradation machinery: CDK12, DDB1, and CUL4B. CRISPR/Cas9-mediated knockout of these components has been shown to rescue this compound-induced degradation. | Wild-type cells should show cyclin K degradation. | Cells with mutations or low expression of CDK12, DDB1, or CUL4B will be resistant to this compound. |
| Detection Method | Validate your anti-cyclin K antibody using a positive control lysate. To confirm the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1 µM carfilzomib) before adding this compound. | Pre-treatment with a proteasome inhibitor should rescue cyclin K degradation. | Cyclin K levels still decrease, suggesting a non-proteasomal mechanism or an issue with the inhibitor. |
Problem 2: Significant Cell Death or Unexpected Phenotypes
If you observe widespread cell death or other phenotypes not consistent with cyclin K degradation, consider the following.
Logical Flow for Investigating Off-Target Effects
Data Interpretation for Off-Target Effects
| Observation | Potential Interpretation | Recommended Action |
| High toxicity at the effective concentration for cyclin K degradation. | The compound may have off-target effects that induce cell death. The therapeutic window is narrow. | Perform a dose-response experiment to determine the EC50 for cyclin K degradation and the IC50 for cell viability to assess the therapeutic index. |
| Phenotype differs from that of CDK12/13 inhibitors (e.g., THZ531). | The observed phenotype is likely due to cyclin K degradation itself, rather than off-target kinase inhibition. | This is a good indication of on-target activity. Proceed with further experiments to characterize the downstream effects of cyclin K loss. |
| Phenotype is rescued by proteasome inhibitors but not by CDK12/13 inhibitors. | This strongly suggests the phenotype is dependent on the degradation of a protein (likely cyclin K), not kinase inhibition. | This is a key validation experiment. |
| Unexpected proteins are downregulated in proteomics analysis. | This compound may be inducing the degradation of other proteins besides cyclin K. | Further investigation is needed to determine if these are direct or indirect effects. Consider orthogonal controls and secondary assays. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a molecular glue, inducing proximity between the CDK12-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex. This leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome.
References
dCeMM2 degradation rescue with proteasome inhibitors
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments involving the molecular glue degrader dCeMM2, with a specific focus on rescuing its degradation effects using proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule molecular glue degrader. It functions by inducing proximity between Cyclin K, a subunit of the Cyclin-Dependent Kinase 12 (CDK12), and the DDB1-CUL4B E3 ubiquitin ligase complex.[1][2][3][4] This induced proximity leads to the ubiquitination of Cyclin K, marking it for degradation by the proteasome.
Q2: Why would I want to rescue this compound-mediated degradation with a proteasome inhibitor?
A2: Rescuing this compound-mediated degradation of Cyclin K with a proteasome inhibitor is a critical experimental step to confirm that the degradation is indeed occurring through the ubiquitin-proteasome pathway. If the degradation of Cyclin K is blocked or reversed in the presence of a proteasome inhibitor, it provides strong evidence for a proteasome-dependent mechanism of action for this compound.
Q3: Which proteasome inhibitors are recommended for use with this compound?
A3: Several proteasome inhibitors have been successfully used to rescue this compound-mediated Cyclin K degradation. The most commonly cited are Carfilzomib and MG-132. It is also possible to inhibit upstream components of the ubiquitin-proteasome pathway with compounds like MLN4924 (a NEDD8-activating enzyme inhibitor) or TAK-243 (a ubiquitin-activating enzyme E1 inhibitor) to confirm the involvement of the CRL machinery.
Q4: What is the expected outcome of a successful rescue experiment?
A4: In a successful rescue experiment, you would expect to see a significant restoration of Cyclin K protein levels in cells treated with both this compound and a proteasome inhibitor, compared to cells treated with this compound alone. This is typically visualized and quantified using Western blotting.
Troubleshooting Guide
Problem 1: Incomplete or no rescue of Cyclin K degradation is observed after treatment with a proteasome inhibitor.
| Possible Cause | Suggested Solution |
| Insufficient inhibitor concentration or incubation time. | Perform a dose-response and/or time-course experiment to determine the optimal concentration and pre-incubation time for the proteasome inhibitor in your specific cell line. A common starting point is a 30-minute pre-treatment with 1µM Carfilzomib. |
| Cell line is resistant to the specific proteasome inhibitor. | Try a different class of proteasome inhibitor (e.g., if MG-132 fails, try Carfilzomib). |
| Degradation is not proteasome-dependent. | While unlikely for this compound, consider alternative degradation pathways, such as lysosomal degradation, and use appropriate inhibitors (e.g., Bafilomycin A1) to investigate. |
| Technical issues with Western blotting. | Ensure complete protein transfer, use a validated and sensitive Cyclin K antibody, and include appropriate loading controls (e.g., GAPDH, β-actin). |
Problem 2: Significant cell death is observed after treatment with the proteasome inhibitor.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high or incubation time is too long. | Reduce the concentration of the proteasome inhibitor and/or shorten the incubation time. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor in your cell line. |
| The combination of this compound and the proteasome inhibitor is synergistically toxic. | Lower the concentrations of both compounds. It may be necessary to find a balance between observing a rescue effect and maintaining cell viability. |
Problem 3: The levels of other proteins are unexpectedly altered.
| Possible Cause | Suggested Solution |
| Off-target effects of the proteasome inhibitor. | Proteasome inhibitors can affect the turnover of many proteins. Review the literature for known off-target effects of the specific inhibitor being used. If possible, confirm the findings with a different proteasome inhibitor. |
| Downstream consequences of Cyclin K degradation rescue. | Stabilizing Cyclin K may have secondary effects on the expression or stability of other proteins. Analyze the known functions of the CDK12/Cyclin K complex to form hypotheses about these downstream changes. |
Experimental Protocols & Data
This compound-Mediated Cyclin K Degradation Time-Course
This experiment determines the kinetics of Cyclin K degradation upon this compound treatment.
Table 1: Time-Course of Cyclin K Degradation by this compound
| Time Point | This compound Concentration | Cyclin K Level (normalized to t=0) |
| 0 hr | 2.5 µM | 1.0 |
| 0.5 hr | 2.5 µM | ~0.6 |
| 1 hr | 2.5 µM | ~0.3 |
| 2 hr | 2.5 µM | ~0.1 |
| 4 hr | 2.5 µM | <0.1 |
| 8 hr | 2.5 µM | <0.1 |
| Data is illustrative and based on trends observed in published studies. |
Proteasome Inhibitor Rescue Experiment
This protocol details the steps to rescue this compound-mediated Cyclin K degradation using a proteasome inhibitor.
Table 2: Reagents for Proteasome Inhibitor Rescue Experiment
| Reagent | Stock Concentration | Working Concentration | Vendor (Example) |
| This compound | 10 mM in DMSO | 2.5 µM | MedChemExpress |
| Carfilzomib | 10 mM in DMSO | 1 µM | Selleck Chemicals |
| MG-132 | 10 mM in DMSO | 10 µM | Sigma-Aldrich |
| Cell Culture Medium | - | - | Gibco |
| Fetal Bovine Serum (FBS) | - | 10% | Gibco |
| Penicillin-Streptomycin | 100x | 1x | Gibco |
| RIPA Lysis Buffer | 1x | - | Cell Signaling Technology |
| Protease Inhibitor Cocktail | 100x | 1x | Roche |
| Phosphatase Inhibitor Cocktail | 100x | 1x | Roche |
| Primary Antibody: anti-Cyclin K | Varies | As per datasheet | Abcam |
| Primary Antibody: anti-GAPDH | Varies | As per datasheet | Cell Signaling Technology |
| Secondary Antibody: HRP-conjugated | Varies | As per datasheet | Jackson ImmunoResearch |
Protocol:
-
Cell Seeding: Seed cells (e.g., KBM7 or HEK293T) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Proteasome Inhibitor Pre-treatment: The next day, pre-treat the cells with the proteasome inhibitor (e.g., 1 µM Carfilzomib) or vehicle (DMSO) for 30 minutes.
-
This compound Treatment: Add this compound (final concentration 2.5 µM) or vehicle (DMSO) to the appropriate wells. The experimental groups should include:
-
Vehicle (DMSO) control
-
This compound alone
-
Proteasome inhibitor alone
-
Proteasome inhibitor + this compound
-
-
Incubation: Incubate the cells for the desired time period (e.g., 5 hours, based on time-course data).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the results.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Cyclin K band intensity to the loading control.
Visualizations
Caption: this compound signaling pathway leading to Cyclin K degradation.
Caption: Experimental workflow for a proteasome inhibitor rescue assay.
References
Technical Support Center: Addressing Cellular Resistance to dCeMM2
Welcome to the technical support center for dCeMM2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments, with a specific focus on cellular resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue-type degrader that specifically targets cyclin K for degradation.[1][2] It functions by inducing a new protein-protein interaction between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex.[1] This induced proximity leads to the ubiquitination of cyclin K, marking it for subsequent degradation by the proteasome. This mechanism is independent of a dedicated substrate receptor for the CRL4B ligase.
Q2: What is the expected cellular phenotype upon successful this compound treatment?
A2: Successful treatment with this compound results in the rapid and potent degradation of cyclin K. A significant reduction in cyclin K protein levels can be observed within hours of treatment. Phenotypically, this can lead to effects similar to the pharmacological inhibition of CDK12/13, including global transcriptional downregulation.
Q3: What are the recommended working concentrations and treatment times for this compound?
A3: The optimal concentration and treatment time can vary depending on the cell line and experimental endpoint. However, published data suggests that this compound is effective in the low micromolar range. For example, near-total degradation of cyclin K has been observed at 2.5 µM within 2 hours in KBM7 cells. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO up to 50 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO. For in vivo experiments, a common vehicle is a mixture of 10% DMSO and 90% corn oil. Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent repeated freeze-thaw cycles.
Troubleshooting Guide: Cellular Resistance to this compound
This guide addresses common issues related to decreased sensitivity or resistance to this compound in your experiments.
Problem 1: Reduced or no degradation of cyclin K upon this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect compound concentration or treatment duration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 1, 2, 4, 8, 24 hours). | Determine the optimal EC50 and time for cyclin K degradation in your cell line. |
| Cell line is intrinsically resistant | Test this compound in a known sensitive cell line (e.g., KBM7) in parallel with your experimental cell line. | Confirms the activity of your this compound stock and indicates potential intrinsic resistance in your cell line. |
| Mutations in the CRL4B E3 ligase complex | Sequence key components of the CRL4B complex, specifically DDB1 and CUL4B, in your resistant cells. | Identification of mutations in DDB1 or CUL4B can explain the lack of this compound-induced degradation. |
| Impaired ubiquitin-proteasome system | Pre-treat cells with a proteasome inhibitor (e.g., Carfilzomib) or a NEDD8-activating enzyme inhibitor (e.g., Pevonidistat/MLN4924) prior to this compound treatment. | Rescue of cyclin K degradation upon inhibitor treatment would confirm that the upstream degradation machinery is intact and the issue lies elsewhere. |
Problem 2: Development of acquired resistance to this compound over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Emergence of resistant clones with mutations in the degradation machinery | Isolate single-cell clones from the resistant population and assess their sensitivity to this compound. Sequence DDB1 and CUL4B in these clones. | Resistant clones will likely harbor mutations in DDB1 or CUL4B, confirming the mechanism of acquired resistance. |
| Upregulation of compensatory pathways | Perform RNA-sequencing or proteomic analysis on sensitive versus resistant cells to identify differentially expressed genes or proteins. | Identification of potential bypass mechanisms that allow cells to survive despite cyclin K degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cyclin K Degradation by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or DMSO as a vehicle control for the indicated amount of time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.
-
Incubate the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the cyclin K signal to the loading control.
Protocol 2: Generation and Characterization of this compound-Resistant Cell Lines
-
Chronic Exposure: Continuously culture cells in the presence of a low concentration of this compound (e.g., the EC20).
-
Dose Escalation: Gradually increase the concentration of this compound as the cells begin to proliferate at the current concentration.
-
Isolation of Resistant Clones: Once the cells are able to grow in a high concentration of this compound, isolate single-cell clones by limiting dilution or cell sorting.
-
Validation of Resistance:
-
Perform a cell viability assay (e.g., CellTiter-Glo) to compare the EC50 of this compound in the resistant clones versus the parental cell line.
-
Confirm the lack of cyclin K degradation in the resistant clones upon this compound treatment using the Western blot protocol described above.
-
-
Genomic Analysis: Extract genomic DNA from the resistant clones and the parental cell line. Perform Sanger sequencing or next-generation sequencing to identify mutations in genes of interest, such as DDB1 and CUL4B.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanisms of cellular resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
Technical Support Center: Minimizing dCeMM2 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize dCeMM2-induced toxicity in primary cell cultures.
Introduction to this compound
This compound is a molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. It achieves this by forming a ternary complex with Cyclin K-CDK12 and the DDB1 component of the CRL4B E3 ubiquitin ligase complex.[1][2] While a potent tool for studying the roles of Cyclin K, its application in sensitive primary cell systems can present toxicity challenges. This guide offers strategies to mitigate these effects and ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound acts as a molecular glue, inducing proximity between the Cyclin K-CDK12 complex and the CRL4B E3 ubiquitin ligase via binding to DDB1. This induced proximity leads to the ubiquitination of Cyclin K, marking it for degradation by the proteasome.[1][2]
Q2: Why am I observing high levels of toxicity in my primary cells treated with this compound?
A2: Primary cells are generally more sensitive to chemical perturbations than immortalized cell lines. High toxicity from this compound in primary cells can stem from several factors:
-
On-target toxicity: Cyclin K is a crucial regulator of transcription.[3] In rapidly dividing or metabolically active primary cells, its degradation can lead to cell cycle arrest or apoptosis.
-
Off-target effects: While this compound is selective, high concentrations may lead to off-target toxicities.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1%.
-
Suboptimal cell culture conditions: Primary cells are sensitive to their environment. Factors like media pH, CO2 levels, and cell density can exacerbate compound-induced toxicity.
Q3: What are the initial signs of this compound-induced toxicity in primary cells?
A3: Initial signs of toxicity can include:
-
Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).
-
Reduced cell proliferation or a complete halt in cell division.
-
Increased presence of floating, dead cells in the culture medium.
-
Visible signs of apoptosis, such as membrane blebbing.
Q4: At what concentration should I start my experiments with this compound in primary cells?
A4: It is recommended to start with a wide dose-response curve to determine the optimal concentration for your specific primary cell type. A suggested starting range is from 1 nM to 10 µM. Published data in cancer cell lines show effective Cyclin K degradation at 2.5 µM. However, a lower concentration may be sufficient and less toxic in primary cells.
Q5: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A5: Cytotoxicity refers to cell death, while cytostatic effects involve the inhibition of cell proliferation. To distinguish between the two, you can perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with a cell proliferation assay (e.g., Ki-67 staining or cell counting over time). A cytotoxic compound will reduce the number of viable cells, while a cytostatic compound will prevent an increase in cell number without necessarily causing cell death.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound-induced toxicity in primary cells.
Problem 1: High levels of cell death observed shortly after this compound treatment.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response experiment to determine the lowest effective concentration that induces Cyclin K degradation without causing excessive toxicity. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in the culture medium is below 0.1%. If a higher stock concentration of this compound is needed, consider alternative solvents or methods of solubilization. Always include a vehicle control (media with the same DMSO concentration as the highest this compound dose) in your experiments. |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the cultures and use fresh, sterile reagents. Consider testing for mycoplasma contamination. |
| Suboptimal Cell Health | Ensure primary cells are healthy and in the logarithmic growth phase before treatment. Avoid using cells that have been passaged too many times or are overly confluent. |
Problem 2: Gradual increase in cell death or lack of proliferation over time.
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | This may be an unavoidable consequence of Cyclin K degradation in your specific primary cell type. Consider reducing the exposure time to this compound. A shorter treatment may be sufficient to observe the desired biological effect with less toxicity. |
| Cumulative Toxicity | If continuous exposure is required, consider a pulsed-dosing strategy (e.g., treat for a few hours, then replace with fresh media) to reduce the overall toxic load on the cells. |
| Nutrient Depletion | For longer-term experiments, ensure that the culture medium is refreshed periodically to prevent nutrient depletion and the buildup of metabolic waste products, which can exacerbate toxicity. |
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Observation | Reference |
| Cyclin K Degradation | KBM7 | 2.5 µM | Near-total degradation within 2 hours | |
| CDK12/13 Inhibition | KBM7 | 2.5 µM | Selective inhibition over CDK7 | |
| CDK12-DDB1 Interaction | HEK | 10 µM | Induced interaction within 1 hour |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only controls.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Detecting Apoptosis using the Caspase-Glo® 3/7 Assay
This protocol allows for the sensitive detection of caspase-3 and -7 activation, key markers of apoptosis.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
White-walled 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay Reagent (Promega or similar)
-
Luminometer
Procedure:
-
Seed primary cells into a white-walled 96-well plate at an optimal density and allow them to adhere and stabilize for 24 hours.
-
Treat cells with a range of this compound concentrations and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine) if available.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture volume (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 3: Confirming On-Target Effect by Western Blotting for Cyclin K
This protocol verifies that this compound is inducing the degradation of its target, Cyclin K.
Materials:
-
Primary cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Cyclin K
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. A decrease in the Cyclin K band intensity in this compound-treated samples compared to the vehicle control confirms on-target activity.
Visualizations
References
Technical Support Center: dCeMM2 Activity and the Impact of Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of dCeMM2, a molecular glue degrader. The focus is on understanding and mitigating the potential impact of serum concentration on this compound's activity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that functions as a "molecular glue" degrader. It works by inducing the degradation of a specific protein, cyclin K. This compound achieves this by promoting a new interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of cyclin K, marking it for degradation by the proteasome. This process ultimately inhibits the enzymatic activity of CDK12/13.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a research tool to study the biological roles of cyclin K and the CDK12/13 complex. Its ability to induce rapid and specific degradation of cyclin K allows for the investigation of the downstream consequences of its depletion, which can be relevant in various research areas, including oncology and gene transcription regulation.
Q3: Is the serum concentration in my cell culture media important for this compound activity?
A3: While direct quantitative studies on the effect of serum concentration on this compound activity are not extensively published, it is a critical parameter to consider. Serum contains a complex mixture of proteins, growth factors, and other molecules that can potentially influence the outcome of your experiment. For instance, high concentrations of serum proteins like albumin could non-specifically bind to small molecules, potentially reducing the effective concentration of this compound available to the cells.[2][3][4][5] Conversely, serum starvation can alter the cell cycle and the expression levels of proteins, including CDKs, which could indirectly affect the cellular response to this compound. Therefore, optimizing and maintaining a consistent serum concentration is crucial for reproducible results.
Q4: What are the recommended cell lines for studying this compound activity?
A4: this compound has been shown to be active in various human cell lines. The choice of cell line should be guided by the specific research question. It is important to select a cell line where the target proteins (CDK12, cyclin K, and components of the CRL4B complex) are expressed.
Q5: How can I measure the activity of this compound in my experiments?
A5: The most common methods to measure this compound activity are:
-
Western Blotting: To directly assess the degradation of cyclin K protein levels.
-
HiBiT Assay: A sensitive, luminescence-based method to quantify the degradation of a HiBiT-tagged target protein in real-time or in an endpoint format.
-
Cell Viability Assays: To determine the cytotoxic or anti-proliferative effects of this compound, which are downstream consequences of cyclin K degradation.
Troubleshooting Guides
Problem 1: No or weak degradation of cyclin K observed after this compound treatment.
| Possible Cause | Suggestion |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal duration of this compound treatment for observing cyclin K degradation. |
| Low Expression of Target Proteins | Confirm the expression of CDK12, cyclin K, and key components of the CRL4B complex (e.g., DDB1, CUL4B) in your cell line by Western blotting. |
| Poor Cell Health | Ensure cells are healthy and in the exponential growth phase before treatment. High cell confluence or nutrient deprivation can affect cellular responses. |
| Serum Interference | If using high serum concentrations, consider reducing it or performing a titration to see if it improves this compound activity. Conversely, if cells were serum-starved, this could alter the cell cycle and impact results. |
| Reagent Quality | Ensure the this compound stock solution is properly prepared and stored to avoid degradation. |
Problem 2: High background or non-specific bands in Western blot.
| Possible Cause | Suggestion |
| Antibody Issues | Use a validated antibody specific for cyclin K. Optimize the primary and secondary antibody concentrations. |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Inadequate Washing | Increase the number and/or duration of washing steps after primary and secondary antibody incubations to remove non-specific binding. |
| Sample Overloading | Load an appropriate amount of protein lysate (typically 20-30 µg) per lane to avoid overloading, which can lead to non-specific antibody binding. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggestion |
| Variable Serum Concentration | Use the same batch and concentration of serum for all related experiments to minimize variability. |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and overall culture conditions. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Technical Variability | Ensure consistent loading of protein lysates for Western blotting and accurate cell seeding for viability assays. |
Experimental Protocols
Protocol: Cyclin K Degradation Assay by Western Blotting
1. Cell Seeding and Treatment: a. Seed your cells of interest in a 6-well plate at a density that will allow them to reach 70-80% confluency on the day of treatment. b. The next day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). c. Incubate the cells for a predetermined time (e.g., 4, 8, 24 hours).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. d. Run the gel at an appropriate voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. c. The next day, wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Data Presentation
Table 1: Potential Impact of Serum Concentration on Cellular Processes Relevant to this compound Activity
| Serum Concentration | Potential Effects on Cells | Potential Impact on this compound Assay |
| High (e.g., >10%) | - Increased cell proliferation.- High levels of growth factors and signaling molecules.- High concentration of serum proteins (e.g., albumin). | - Potential for non-specific binding of this compound to serum proteins, reducing its effective concentration.- Altered cellular signaling pathways might influence the ubiquitination machinery. |
| Standard (e.g., 10%) | - Optimal growth for most cell lines. | - Generally recommended starting point for experiments. |
| Low (e.g., 1-5%) | - Reduced cell proliferation.- Can induce cell cycle synchronization in some cell lines. | - May reduce variability caused by serum components but could also affect cell health and response. |
| Serum-Free | - Cell cycle arrest (G0/G1 phase) in many cell lines.- Potential for apoptosis in some cell types.- Altered expression of cell cycle-related proteins. | - Drastic changes in the cellular state can lead to atypical responses to this compound.- May be useful for specific experimental questions but requires careful validation. |
Note: The optimal serum concentration should be determined empirically for each cell line and experimental setup.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Cullin 4B Ubiquitin Ligase Is Important for Cell Survival and Regulates TGF-β1 Expression in Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Inconsistent dCeMM2-Induced Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the molecular glue degrader, dCeMM2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue-type degrader that specifically induces the degradation of cyclin K.[1][2] It functions by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2] This mechanism is independent of a dedicated substrate receptor.[3]
Q2: What is the recommended starting concentration and treatment time for this compound?
A2: Based on published studies, a concentration of 2.5 µM this compound for a duration of 2-5 hours is a common starting point for observing cyclin K degradation in sensitive cell lines such as KBM7. However, optimal conditions can vary between cell lines, so it is crucial to perform dose-response and time-course experiments to determine the ideal parameters for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO, with a maximum concentration of up to 50 mM. For stock solutions, it is recommended to dissolve this compound in high-quality, anhydrous DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. When preparing working solutions for cell culture, dilute the DMSO stock into your aqueous medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Q4: What are the known off-target effects of this compound?
A4: While this compound demonstrates a remarkable selectivity for inducing the degradation of cyclin K, some studies have noted a milder destabilization of its binding partners, CDK12 and CDK13, particularly at longer treatment times. It is important to consider these potential effects when interpreting experimental results. Proteomics studies can be employed to assess the proteome-wide selectivity of this compound in your specific cell line.
Troubleshooting Guide: Inconsistent Cyclin K Degradation
This guide addresses common issues that can lead to inconsistent or a lack of cyclin K degradation when using this compound.
Problem 1: No or weak cyclin K degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to identify the optimal treatment duration for maximal cyclin K degradation. |
| Low Expression of E3 Ligase Components | Verify the expression levels of key CRL4B E3 ligase components, specifically DDB1 and CUL4B, in your cell line using Western blotting or qPCR. Cell lines with low expression of these components may exhibit reduced sensitivity to this compound. |
| Cell Line Insensitivity | The efficacy of molecular glue degraders can be cell line-dependent. If possible, test this compound in a panel of cell lines to identify a responsive model. KBM7 cells have been shown to be sensitive to this compound. |
| Compound Instability or Solubility Issues | Ensure complete dissolution of this compound in high-quality DMSO before further dilution. Prepare fresh working solutions for each experiment. Consider gentle warming or sonication to aid dissolution. |
| Poor Antibody Quality | Use a high-quality, validated primary antibody specific for cyclin K. Test different antibody dilutions to find the optimal concentration for Western blotting. |
Problem 2: High variability in cyclin K degradation between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, confluency at the time of treatment, and media formulations. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound from a single, validated stock for each set of experiments. Ensure thorough mixing of the compound in the culture medium. |
| Variability in Western Blotting | Normalize protein loading carefully using a reliable loading control (e.g., GAPDH, β-actin). Ensure consistent transfer and antibody incubation times. |
Problem 3: The "Hook Effect" is observed.
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC or molecular glue decreases at very high concentrations. This is due to the formation of non-productive binary complexes (this compound-CDK12/cyclin K or this compound-CRL4B) that compete with the formation of the productive ternary complex required for degradation.
| Observation | Recommendation |
| Decreased cyclin K degradation at higher this compound concentrations. | Perform a detailed dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation (DC50) and to characterize the hook effect. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cyclin K Degradation
This protocol provides a general guideline for assessing this compound-induced cyclin K degradation via Western blotting.
1. Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (e.g., 70-80%) at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
7. Detection:
-
Add a chemiluminescent substrate to the membrane and visualize the bands using an imaging system.
8. Data Analysis:
-
Quantify the band intensities for cyclin K and the loading control.
-
Normalize the cyclin K signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound-induced Cyclin K degradation.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Validation & Comparative
A Comparative Guide to Validating dCeMM2-Mediated Cyclin K Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dCeMM2, a molecular glue degrader, against alternative methods for inducing Cyclin K degradation. It includes detailed experimental protocols and quantitative data to support researchers in validating their targeted protein degradation studies.
Mechanism of Action: this compound-Mediated Cyclin K Degradation
This compound is a small molecule that functions as a "molecular glue." It induces the degradation of Cyclin K by creating a new protein-protein interaction. Specifically, this compound binds to the CDK12-Cyclin K complex and prompts its interaction with the CRL4B E3 ubiquitin ligase complex.[1] This induced proximity is mediated by this compound enhancing the association between CDK12 and DDB1, an adaptor protein for the CUL4B ligase.[1] This ternary complex formation (CDK12-Cyclin K • this compound • DDB1-CUL4B) leads to the ubiquitination of Cyclin K, marking it for destruction by the cell's proteasome.[2] This mechanism effectively eliminates Cyclin K from the cell.
Caption: this compound glues CDK12-Cyclin K to the DDB1-CUL4B E3 ligase, causing Cyclin K degradation.
Comparative Performance of Cyclin K Degradation Methods
The selection of a method for reducing Cyclin K levels depends on factors like desired speed of action, potency, and experimental context. Molecular glues like this compound offer rapid protein removal, contrasting with the slower timeline of genetic methods like shRNA.
| Method/Compound | Type | DC₅₀ | Dₘₐₓ | Time | Cell Line |
| This compound | Molecular Glue | N/A (>90% degradation at 2.5 µM) | >90% | 2-5 hours | KBM7 |
| CR8 | Molecular Glue | N/A (Effective at 1 µM) | >90% | 2 hours | HEK293T |
| SR-4835 | Molecular Glue | ~90 nM | >95% | Not Specified | A549 |
| shRNA | Genetic Knockdown | N/A | ~80-90% | 48-72 hours | Various |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.
Experimental Protocols
Validating Cyclin K degradation requires robust and reproducible methods. Below are detailed protocols for two key experiments.
1. Western Blotting for Quantifying Cyclin K Degradation
This protocol allows for the direct measurement of Cyclin K protein levels following treatment.
-
Cell Culture and Treatment: Plate a human cancer cell line (e.g., KBM7, HEK293T) at an appropriate density. Once adhered or in suspension, treat cells with a dose-response range of this compound (e.g., 0.1, 1, 2.5, 5 µM) for a set time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells via centrifugation. Wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Denature samples by boiling at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for Cyclin K overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the signal using a digital imager. Quantify the band intensity using software like ImageJ. Normalize the Cyclin K signal to a loading control protein (e.g., GAPDH, β-actin) to correct for loading differences.
Caption: A step-by-step workflow for validating protein degradation via Western Blot analysis.
2. Immunoprecipitation-Mass Spectrometry (IP-MS) to Confirm Ternary Complex Formation
This powerful technique can validate the this compound-induced interaction between Cyclin K and the E3 ligase complex.
-
Cell Treatment and Lysis: Treat cells with an effective concentration of this compound (e.g., 2.5 µM) or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse cells in a non-denaturing IP lysis buffer with protease/phosphatase inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against a component of the complex (e.g., anti-DDB1 or anti-CDK12) overnight at 4°C. An isotype-matched IgG should be used as a negative control.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Use a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS sample buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if using a low-pH buffer.
-
Perform an in-solution or in-gel tryptic digest of the eluted proteins to generate peptides.
-
Clean up the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database. Identify proteins that are significantly enriched in the this compound-treated IP sample compared to the vehicle control and IgG control. The presence of CDK12 and Cyclin K in a DDB1 IP (or vice-versa) would confirm the formation of the ternary complex.
References
A Comparative Guide: dCeMM2 versus THZ1 for CDK12-Associated Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Molecular Glue Degrader and a Covalent Inhibitor Targeting the CDK12 Pathway.
Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of transcriptional elongation, particularly for genes involved in the DNA damage response (DDR). This central function has positioned the CDK12/Cyclin K complex as a compelling target in oncology. This guide provides a detailed comparison of two distinct chemical tools used to modulate CDK12 activity: dCeMM2, a molecular glue degrader, and THZ1, a covalent kinase inhibitor. We present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: this compound vs. THZ1
| Feature | This compound | THZ1 |
| Primary Mechanism | Induces degradation of Cyclin K | Covalently inhibits CDK7, CDK12, and CDK13 |
| Target Protein | Cyclin K (leading to indirect effects on CDK12) | CDK7, CDK12, CDK13 |
| Mode of Action | Molecular Glue Degrader | Covalent Inhibitor |
| Key Downstream Effect | Loss of Cyclin K protein, leading to impaired CDK12 function | Inhibition of kinase activity, leading to transcriptional repression |
Mechanism of Action
This compound: A Molecular Glue for Targeted Protein Degradation
This compound is a molecular glue that induces the degradation of Cyclin K.[1][2][3][4][5] It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of Cyclin K and its subsequent degradation by the proteasome. The degradation of Cyclin K results in the functional impairment of its partner, CDK12. While this compound's primary effect is on Cyclin K stability, it also leads to a milder destabilization of CDK12 and CDK13.
THZ1: A Covalent Inhibitor of Transcriptional CDKs
THZ1 is a potent, covalent inhibitor primarily targeting CDK7, with an IC50 of 3.2 nM. However, it also demonstrates inhibitory activity against the closely related kinases CDK12 and CDK13, albeit at higher concentrations. One study reported that THZ1 was equipotent against CDK7, CDK12, and CDK13. THZ1 forms a covalent bond with a unique cysteine residue located outside the ATP-binding pocket of these kinases, leading to their irreversible inhibition. The inhibition of CDK7, CDK12, and CDK13 disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to widespread transcriptional repression, particularly of genes with super-enhancers and those involved in the DNA damage response.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and THZ1, allowing for a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 / Apparent Kd | Reference(s) |
| This compound | CDK12/Cyclin K - DDB1 Interaction | TR-FRET | Kapparent = 628 nM | |
| THZ1 | CDK7 | Kinase Assay | IC50 = 3.2 nM | |
| CDK12 | Kinase Assay | Equipotent to CDK7 in one study | ||
| CDK13 | Kinase Assay | Equipotent to CDK7 in one study | ||
| THZ531 (THZ1 derivative) | CDK12 | Kinase Assay | IC50 = 158 nM | |
| CDK13 | Kinase Assay | IC50 = 69 nM |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | EC50 / DC50 | Dmax | Reference(s) |
| This compound | KBM7 | Cell Viability | EC50 = 0.3 µM | - | |
| KBM7 | Cyclin K Degradation | Near-total degradation at 2.5 µM (2h) | >90% (qualitative) | ||
| THZ1 | Jurkat | Cell Viability | IC50 = 50 nM | - | |
| Loucy | Cell Viability | IC50 = 0.55 nM | - | ||
| GIST-T1 | Cell Viability | IC50 = 41 nM | - | ||
| GIST-882 | Cell Viability | IC50 = 183 nM | - | ||
| Multiple Myeloma Cell Lines | Cell Viability | IC50 < 300 nM | - | ||
| NALM6, REH (B-ALL) | Apoptosis | Induces apoptosis at high concentrations | - |
Signaling Pathways
Both this compound and THZ1 ultimately impact the transcriptional output of cells by disrupting CDK12 function. This leads to the downregulation of genes critical for the DNA damage response (DDR), including BRCA1, FANCF, and ATM. The impairment of the DDR pathway can sensitize cancer cells to DNA-damaging agents and PARP inhibitors. Furthermore, inhibition of the CDK12 pathway has been shown to affect other oncogenic signaling pathways, including the downregulation of MYC-driven transcriptional programs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key assays used to characterize this compound and THZ1.
Western Blot for Cyclin K Degradation
This protocol is used to assess the dose- and time-dependent degradation of Cyclin K induced by this compound.
-
Cell Culture and Treatment: Plate cells (e.g., KBM7) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against Cyclin K overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the Cyclin K signal to the loading control.
In Vitro Kinase Assay for CDK12 Inhibition
This protocol measures the ability of THZ1 to inhibit the kinase activity of the CDK12/Cyclin K complex.
-
Reaction Setup: In a microplate, combine recombinant CDK12/Cyclin K enzyme, a suitable substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain), and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of THZ1 or DMSO control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo, the amount of ADP produced is quantified.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the THZ1 concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound and THZ1 represent two powerful yet fundamentally different approaches to targeting the CDK12 pathway.
This compound offers a highly specific method for ablating Cyclin K protein, thereby indirectly inactivating CDK12. This makes it an excellent tool for studying the consequences of Cyclin K loss-of-function. Its catalytic mode of action, where one molecule of this compound can induce the degradation of multiple Cyclin K molecules, may offer advantages in cellular potency and duration of effect.
THZ1 , on the other hand, is a multi-targeted covalent inhibitor that affects CDK7, CDK12, and CDK13. Its strength lies in its ability to rapidly and irreversibly shut down the kinase activity of these key transcriptional regulators. The broader target profile of THZ1 can be advantageous for achieving a more profound transcriptional repression but may also introduce off-target effects that need to be considered in experimental design.
The choice between this compound and THZ1 will ultimately depend on the specific research question. For studies focused on the specific role of Cyclin K and the consequences of its degradation, this compound is the more precise tool. For investigations requiring broad and potent inhibition of transcriptional CDKs, THZ1 is a valuable reagent. This guide provides the necessary data and protocols to enable researchers to make an informed decision and to design rigorous experiments to further unravel the complexities of the CDK12 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Molecular Glues: R&D Systems [rndsystems.com]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tenovapharma.com [tenovapharma.com]
dCeMM Molecular Glue Degraders: A Comparative Analysis of dCeMM2, dCeMM3, and dCeMM4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dCeMM2, dCeMM3, and dCeMM4, a series of recently identified molecular glue degraders that induce the degradation of cyclin K. These compounds operate by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1] This targeted protein degradation offers a promising therapeutic strategy, and understanding the nuances between these compounds is crucial for their application in research and drug development.
Performance Comparison
The following tables summarize the quantitative data for this compound, dCeMM3, and dCeMM4 based on studies conducted in KBM7 and HCT116 cells.
| Compound | Cell Line | Concentration for Cyclin K Degradation | Time for Near-Complete Degradation | Reference |
| This compound | KBM7 | 2.5 µM | 2 hours | [1] |
| dCeMM3 | KBM7 | 7 µM | 2 hours | [1] |
| dCeMM4 | KBM7 | 3.5 µM | 2 hours | [1] |
Table 1: Cyclin K Degradation Efficiency. This table outlines the effective concentrations and time required for this compound, dCeMM3, and dCeMM4 to induce near-complete degradation of cyclin K in KBM7 cells.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | KBM7 | Apoptosis Assay | Induction of apoptosis observed after 4, 8, and 12 hours of treatment. | |
| dCeMM3 | KBM7 | Apoptosis Assay | Induction of apoptosis observed after 4, 8, and 12 hours of treatment. | |
| dCeMM4 | KBM7 | Apoptosis Assay | Induction of apoptosis observed after 4, 8, and 12 hours of treatment. | |
| This compound, dCeMM3, dCeMM4 | HCT116 | Cytotoxicity Assay | All three compounds showed rescued cytotoxicity in DDB1, UBE2G1, and UBE2M deficient cells, confirming their mechanism of action is dependent on the CRL4B ligase complex. |
Table 2: Cellular Effects of dCeMM Compounds. This table summarizes the impact of this compound, dCeMM3, and dCeMM4 on apoptosis and cell viability, highlighting the dependency on the CRL4B E3 ligase complex.
Mechanism of Action: Signaling Pathway
The dCeMM compounds act as molecular glues, facilitating a novel protein-protein interaction. The diagram below illustrates the induced degradation of cyclin K.
Figure 1: dCeMM Signaling Pathway. This diagram illustrates how dCeMM compounds act as a molecular glue to bring the CDK12-Cyclin K complex and the CRL4B E3 ligase together, leading to the ubiquitination and subsequent degradation of Cyclin K by the proteasome.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Western Blot for Cyclin K Degradation
This protocol is used to quantify the levels of cyclin K protein in cells following treatment with dCeMM compounds.
-
Cell Culture and Treatment:
-
KBM7 cells were cultured to the desired density.
-
Cells were treated with this compound (2.5 µM), dCeMM3 (7 µM), dCeMM4 (3.5 µM), or DMSO (vehicle control) for the indicated time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
-
Protein Extraction:
-
Cells were harvested and washed with ice-cold PBS.
-
Cell pellets were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was incubated with a primary antibody against cyclin K overnight at 4°C.
-
After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified and normalized to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of dCeMM compounds on cell proliferation and survival.
-
Cell Seeding:
-
KBM7 or HCT116 cells (including wild-type and knockout/mutant lines for CRL4B components) were seeded in 96-well plates.
-
-
Compound Treatment:
-
Cells were treated with a range of concentrations of this compound, dCeMM3, or dCeMM4 for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Cell viability was assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis:
-
Viability was expressed as a percentage relative to DMSO-treated control cells.
-
Dose-response curves were generated to determine IC50 values.
-
Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction
This protocol is used to demonstrate the dCeMM-induced interaction between CDK12 and the DDB1 component of the CRL4B E3 ligase complex.
-
Cell Culture and Treatment:
-
HEK293T or another suitable cell line was used.
-
Cells were treated with the dCeMM compound (e.g., 10 µM this compound) or DMSO for 1 hour.
-
-
Cell Lysis:
-
Cells were lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) containing protease inhibitors.
-
-
Immunoprecipitation:
-
The cell lysate was pre-cleared by incubation with protein A/G agarose or magnetic beads.
-
The pre-cleared lysate was incubated with an antibody against CDK12 overnight at 4°C.
-
Protein A/G beads were added to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads were washed several times with lysis buffer to remove non-specific binding.
-
The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted samples were analyzed by Western blotting using antibodies against CDK12 and DDB1 to detect the co-immunoprecipitated proteins. An increased DDB1 signal in the dCeMM-treated sample compared to the control indicates an induced interaction.
-
References
A Head-to-Head Comparison: dCeMM2 vs. CR8 for Cyclin K Degradation
In the rapidly evolving field of targeted protein degradation, molecular glue degraders have emerged as a powerful therapeutic modality. These small molecules induce or stabilize interactions between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. Among the targets of significant interest is Cyclin K, a crucial regulator of transcription through its association with cyclin-dependent kinases 12 and 13 (CDK12/13). This guide provides an objective comparison of two prominent Cyclin K molecular glue degraders, dCeMM2 and (R)-CR8, focusing on their mechanisms of action, performance data, and the experimental protocols used for their characterization.
Mechanism of Action: A Shared Blueprint for Degradation
Both this compound and CR8 function as molecular glues that hijack the Cullin-RING E3 ligase (CRL) machinery to degrade Cyclin K. Their mechanisms are remarkably similar, converting the CDK12-Cyclin K complex into a neo-substrate for a specific E3 ligase.
(R)-CR8 , originally identified as a cyclin-dependent kinase inhibitor, was later discovered to act as a molecular glue degrader.[1][2][3] When bound to the ATP pocket of CDK12, a solvent-exposed pyridyl moiety on the CR8 molecule creates a new surface.[1] This neo-surface is recognized by and binds to DDB1 (Damage-Specific DNA Binding Protein 1), an adaptor protein for the CUL4 E3 ubiquitin ligase complex.[4] This drug-induced ternary complex formation between CDK12-Cyclin K, CR8, and DDB1-CUL4 brings Cyclin K into proximity of the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome. This process notably bypasses the need for a conventional DCAF (DDB1- and CUL4-Associated Factor) substrate receptor.
This compound operates through a virtually identical mechanism. It induces the degradation of Cyclin K by promoting an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ligase complex, which also utilizes DDB1 as the adaptor protein. Like CR8, this compound binds to CDK12 and induces a neo-interface that recruits DDB1, resulting in Cyclin K ubiquitination and degradation. Proteomics studies have confirmed that upon treatment with this compound, Cyclin K is rapidly and selectively degraded, followed by a slower, less pronounced degradation of its partner kinases, CDK12 and CDK13.
Performance Data: A Quantitative Look
Direct, side-by-side comparisons of this compound and CR8 under identical experimental conditions are limited in the published literature. However, data from separate studies provide insights into their respective potencies and activities.
| Parameter | This compound | (R)-CR8 | Cell Line / System | Citation |
| Degradation Activity | Near-total degradation | Most consistently downregulated protein | KBM7 / various | , |
| Effective Concentration | ~2.5 µM (for near-total degradation) | 1 µM (induces degradation) | KBM7 / HEK293T | , |
| Time to Effect | ~2 hours (near-total degradation) | 2 hours (degradation observed) | KBM7 / HEK293T | , |
| Ternary Complex EC50 | Not explicitly stated | 100-500 nM (TR-FRET for CDK12-DDB1) | In vitro | |
| Primary E3 Ligase | CRL4B (DDB1/CUL4B) | CRL4 (DDB1/CUL4A/B) | KBM7 / various | , |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental setups, cell lines, and assays.
Key Experimental Protocols
The characterization of molecular glue degraders like this compound and CR8 relies on a suite of biochemical and cell-based assays to confirm their mechanism of action and efficacy.
Western Blot for Cyclin K Degradation
This assay is fundamental for visualizing and quantifying the loss of a target protein following degrader treatment.
-
Cell Culture and Treatment: Plate cancer cells (e.g., KBM7, HEK293T) and allow them to adhere. Treat cells with varying concentrations of this compound, CR8, or DMSO (vehicle control) for different time points (e.g., 0, 2, 4, 8 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
-
Quantification and Sample Prep: Determine protein concentration using a BCA assay. Normalize all samples to the same concentration, add Laemmli buffer, and boil at 95°C for 5 minutes to denature proteins.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against Cyclin K overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL (enhanced chemiluminescence) substrate and visualize protein bands using a chemiluminescence imager. A loading control, such as GAPDH or β-Actin, is essential to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to provide direct evidence of the drug-induced interaction between CDK12 and DDB1.
-
Cell Treatment and Lysis: Treat cells (e.g., A549 cells with a 3xFLAG-tagged CDK12) with the degrader (this compound or CR8) or DMSO for a short period (e.g., 1-2 hours). Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Add an antibody targeting one of the complex components (e.g., anti-FLAG for tagged CDK12) to the clarified cell lysate. Incubate to allow the antibody to bind its target.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture. The beads will bind the antibody, capturing the "bait" protein (CDK12) and any interacting partners ("prey" proteins like DDB1).
-
Washing and Elution: Wash the beads several times with IP buffer to remove non-specific binders. Elute the captured protein complexes from the beads, often by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the bait protein (CDK12) and the suspected interacting prey protein (DDB1). An increase in the amount of DDB1 pulled down in the degrader-treated sample compared to the DMSO control confirms the formation of the drug-induced ternary complex.
Conclusion
References
- 1. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
- 4. ProteomeXchange Dataset PXD016188 [proteomecentral.proteomexchange.org]
dCeMM2: A Comparative Guide to a Novel Cyclin K Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dCeMM2, a molecular glue degrader, with other molecules targeting cyclin K. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate its mechanism of action and experimental workflows.
Abstract
This compound is a small molecule that acts as a "molecular glue" to induce the degradation of cyclin K. It functions by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, offering a novel therapeutic strategy for cancers dependent on CDK12/cyclin K activity. This guide evaluates the specificity and performance of this compound in comparison to other known cyclin K targeting compounds.
Performance Comparison
This compound demonstrates potent and specific degradation of cyclin K. The following table summarizes the performance of this compound and other relevant molecules based on available experimental data.
| Compound | Type | Target(s) | DC50 (Cyclin K) | Dmax (Cyclin K) | Apparent Ternary Complex Affinity (Kapparent) | Key Findings |
| This compound | Molecular Glue | Cyclin K | Not explicitly defined, but near-total degradation at 2.5 µM[1] | >95% | 628 nM (for CDK12-cyclin K/DDB1)[2] | Induces rapid and potent degradation of cyclin K by promoting its interaction with the CRL4B E3 ligase complex.[3][4] |
| dCeMM3 | Molecular Glue | Cyclin K | Not explicitly defined | Not explicitly defined | Not explicitly defined | Structurally related to this compound and also induces cyclin K degradation via the CRL4B complex. |
| dCeMM4 | Molecular Glue | Cyclin K | Not explicitly defined | Not explicitly defined | Not explicitly defined | A structurally distinct molecular glue that also mediates cyclin K degradation through the CRL4B E3 ligase. |
| HQ461 | Molecular Glue | Cyclin K | Not explicitly defined | >8-fold reduction | Not explicitly defined | Promotes the interaction between CDK12 and DDB1 to trigger cyclin K degradation. |
| SR-4835 | Molecular Glue | Cyclin K | ~100 nM | >95% | 16 nM (EC50 for DDB1 recruitment to CDK12-cyclin K) | A CDK12 inhibitor that also functions as a molecular glue to degrade cyclin K. |
| (R)-CR8 | Molecular Glue | Cyclin K | Not explicitly defined | Not explicitly defined | Not explicitly defined | A CDK inhibitor that acts as a molecular glue to deplete cyclin K. |
| PP-C8 | PROTAC | CDK12-Cyclin K | 412 nM | Not explicitly defined | Not explicitly defined | A proteolysis-targeting chimera that induces the degradation of both CDK12 and Cyclin K. |
| THZ531 | Covalent Inhibitor | CDK12/13 | Not a degrader | Not applicable | Not applicable | A selective covalent inhibitor of CDK12/13 that does not induce cyclin K degradation and can be used as a negative control. |
Mechanism of Action: this compound Signaling Pathway
This compound acts by coopting the cellular ubiquitin-proteasome system to selectively degrade cyclin K. The diagram below illustrates this process.
Caption: Mechanism of this compound-induced cyclin K degradation.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound's specificity for cyclin K are provided below.
Cellular Degradation of Cyclin K via Immunoblotting
This protocol is used to qualitatively and semi-quantitatively assess the degradation of cyclin K in cells treated with this compound.
-
Cell Culture and Treatment:
-
Human cell lines such as KBM7 (myeloid leukemia), MDA-MB-231 (breast cancer), or A549 (lung cancer) are cultured in appropriate media.
-
Cells are seeded and allowed to adhere overnight.
-
This compound is dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentrations (e.g., 2.5 µM).
-
Cells are treated with this compound or DMSO (vehicle control) for various time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for cyclin K overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Analysis of Ternary Complex Formation via Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This biophysical assay quantifies the this compound-induced interaction between the CDK12-cyclin K complex and the DDB1 component of the CRL4B ligase.
-
Reagents and Proteins:
-
Recombinant purified CDK12-cyclin K complex and DDB1 protein.
-
Terbium-conjugated streptavidin (donor fluorophore) and Alexa488-conjugated antibody or tag (acceptor fluorophore).
-
This compound and DMSO.
-
TR-FRET assay buffer.
-
-
Assay Procedure:
-
CDK12-cyclin K is labeled with the acceptor fluorophore (e.g., Alexa488).
-
DDB1 is labeled with the donor fluorophore (e.g., via a biotin tag and terbium-streptavidin).
-
A constant concentration of labeled DDB1 is mixed with varying concentrations of labeled CDK12-cyclin K in the presence of a fixed concentration of this compound (e.g., 10 µM) or DMSO.
-
The reaction is incubated in a microplate to allow for complex formation.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
The TR-FRET ratio is plotted against the concentration of the titrated protein.
-
The apparent binding affinity (Kapparent) is determined by fitting the data to a binding curve.
-
Global Proteome Specificity Analysis via Quantitative Mass Spectrometry
This experiment determines the selectivity of this compound by measuring its effect on the entire cellular proteome.
-
Cell Culture and Treatment:
-
Cells (e.g., KBM7) are cultured and treated with this compound (e.g., 2.5 µM) or DMSO for a specific duration (e.g., 5 hours).
-
-
Sample Preparation:
-
Cells are harvested, and proteins are extracted and digested into peptides (e.g., using trypsin).
-
Peptides can be labeled with isobaric tags (e.g., TMT) for multiplexed quantification or analyzed using label-free quantification methods.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
The MS data is processed using software to identify and quantify proteins.
-
The abundance of each protein in this compound-treated cells is compared to that in DMSO-treated cells to identify proteins that are significantly up- or down-regulated. This reveals the specificity of this compound for cyclin K degradation.
-
Experimental Workflow
The following diagram outlines a typical workflow for confirming the specificity of a molecular glue degrader like this compound.
Caption: A typical experimental workflow for this compound specificity analysis.
References
Validating the Effects of dCeMM2: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal methods to validate the biological effects of dCeMM2, a molecular glue degrader. This document outlines supporting experimental data, detailed methodologies, and visual representations of key processes to ensure robust and reliable validation of this compound-induced protein degradation.
This compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3][4] It achieves this by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase. The validation of such specific targeted protein degradation requires a multi-pronged approach using several independent, or orthogonal, methods to confirm the on-target effect and elucidate the mechanism of action. This guide compares the primary biochemical and cellular methods used to validate the effects of this compound.
Comparative Analysis of Validation Methods
A summary of the key orthogonal methods for validating this compound's effects is presented below, comparing their principles, quantitative readouts, advantages, and limitations.
| Validation Method | Principle | Quantitative Readout | Advantages | Limitations |
| Western Blotting | Immunodetection of specific protein levels in cell lysates after this compound treatment. | Relative protein abundance, DC50 (half-maximal degradation concentration), Dmax (maximum degradation). | Widely accessible, relatively low cost, provides information on protein size. | Semi-quantitative, dependent on antibody quality, lower throughput. |
| Mass Spectrometry (Proteomics) | Global and unbiased quantification of protein abundance in cell lysates following this compound treatment. | Fold-change in protein abundance, identification of off-target effects. | Highly sensitive and unbiased, provides a global view of proteome changes, can identify unexpected off-targets. | Higher cost, complex data analysis, may not detect low-abundance proteins. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a target protein to identify and confirm its interaction with other proteins (e.g., E3 ligase components) in the presence of this compound. | Presence or absence of interacting partners in the immunoprecipitate. | Confirms the formation of the this compound-induced ternary complex in a cellular context. | Can be prone to false positives/negatives, requires high-quality antibodies, does not directly quantify degradation. |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures the proximity of two molecules (e.g., CDK12 and DDB1) tagged with fluorescent donor and acceptor molecules in the presence of this compound. | TR-FRET signal, apparent dissociation constant (Kd,app) of the ternary complex. | Highly sensitive and quantitative in vitro assay, allows for precise measurement of binding affinity and kinetics. | Requires purified recombinant proteins and specialized equipment, does not directly measure degradation in cells. |
Signaling Pathway and Mechanism of Action
This compound acts as a molecular glue, inducing proximity between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.
Caption: this compound-induced Cyclin K degradation pathway.
Experimental Workflows and Protocols
Western Blotting Workflow
Western blotting is a fundamental technique to observe the dose- and time-dependent degradation of Cyclin K upon this compound treatment.
References
A Comparative Analysis of dCeMM2 and Other Molecular Glues for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Molecular glues are a fascinating class of small molecules that induce or stabilize interactions between two proteins that would not otherwise associate. In the realm of targeted protein degradation, they have emerged as powerful tools to eliminate disease-causing proteins by coopting the cell's natural disposal machinery. This guide provides a detailed comparative analysis of dCeMM2, a notable cyclin K degrader, and other well-characterized molecular glues, offering insights into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Tale of Induced Proximity
Molecular glues function by creating a new interface between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. While the overarching principle is the same, the specific components involved can differ, providing a basis for comparison.
This compound is a molecular glue that selectively degrades cyclin K . It achieves this by inducing a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3][4][5] This induced proximity is mediated by the interaction of this compound-bound CDK12 with DDB1 , a component of the CRL4B ligase.
Other molecular glues employ different E3 ligases and target different proteins. For instance, the well-known immunomodulatory drugs (IMiDs) such as thalidomide , lenalidomide , and pomalidomide recruit the Cereblon (CRBN) E3 ligase to degrade the lymphoid transcription factors IKZF1 and IKZF3 . Similarly, indisulam and the related compound dCeMM1 utilize the DCAF15 substrate receptor of the CRL4 E3 ligase to degrade the splicing factor RBM39 . Newer generation glues like CC-885 and CC-90009 also leverage CRBN to degrade the translation termination factor GSPT1 . Another class of cyclin K degraders, including HQ461 and (R)-CR8 , like this compound, also mediate the interaction with the DDB1 component of the CRL4 ligase.
Quantitative Comparison of Molecular Glue Performance
The efficacy of molecular glues is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for this compound and other representative molecular glues. It is important to note that experimental conditions, such as cell lines and treatment durations, can vary between studies, impacting direct comparisons.
Table 1: Performance of Cyclin K-Targeting Molecular Glues
| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax (%) | Treatment Time |
| This compound | Cyclin K | CRL4B (DDB1) | KBM7 | Not explicitly reported, but near-total degradation at 2.5 µM | >90% | 2 hours |
| HQ461 | Cyclin K | CRL4 (DDB1) | A549 | ~41 nM | >95% | 8 hours |
| (R)-CR8 | Cyclin K | CRL4 (DDB1) | Not specified | Not specified | Not specified | Not specified |
Table 2: Performance of IMiDs and GSPT1-Targeting Molecular Glues
| Molecular Glue | Target Protein(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time |
| Lenalidomide | IKZF1, IKZF3 | CRBN | MM1S | Not specified | >90% | 24 hours |
| Pomalidomide | IKZF3 | CRBN | MM1S | 8.7 | >95% | Not specified |
| CC-885 | GSPT1 | CRBN | Not specified | Not specified | Not specified | Not specified |
| CC-90009 | GSPT1 | CRBN | Kasumi-1 | 21 | >90% | 48 hours |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for understanding the mechanism and characterization of molecular glues.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the characterization of molecular glues like this compound.
Western Blot for Protein Degradation
This protocol is used to determine the extent of target protein degradation (Dmax) and the concentration required for 50% degradation (DC50).
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the molecular glue or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein (e.g., anti-Cyclin K) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the DMSO control. Plot the degradation percentage against the log of the compound concentration to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay verifies the drug-induced interaction between the target protein and the E3 ligase component.
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the molecular glue or DMSO for a short duration (e.g., 1-4 hours). To prevent degradation of the target protein and trap the ternary complex, it is often beneficial to pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40).
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the cleared lysates with an antibody against a component of the expected ternary complex (e.g., anti-CDK12 or anti-DDB1) overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against the other components of the ternary complex (e.g., if CDK12 was immunoprecipitated, blot for DDB1 and Cyclin K). An increased interaction in the presence of the molecular glue confirms the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay confirms that the drug-induced ternary complex is functional and leads to the ubiquitination of the target protein.
-
Reaction Setup: In a microcentrifuge tube, combine the following recombinant components in a reaction buffer (typically containing Tris-HCl, NaCl, MgCl2, and DTT):
-
E1 ubiquitin-activating enzyme
-
A specific E2 ubiquitin-conjugating enzyme (e.g., UBE2G1 for CRL4-mediated reactions)
-
The E3 ligase complex (e.g., recombinant DDB1-CUL4B-RBX1)
-
The target protein complex (e.g., recombinant CDK12-Cyclin K)
-
Ubiquitin
-
ATP
-
-
Initiation of Reaction: Add the molecular glue (dissolved in DMSO) or DMSO alone to the respective reaction tubes.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours to allow the ubiquitination cascade to proceed.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blotting using an antibody against the target protein (e.g., anti-Cyclin K). A high-molecular-weight smear or laddering pattern in the presence of the molecular glue indicates poly-ubiquitination.
Conclusion
This compound represents a significant addition to the growing arsenal of molecular glues, specifically targeting Cyclin K for degradation via the CRL4B E3 ligase. Its mechanism, while sharing similarities with other Cyclin K degraders like HQ461 and (R)-CR8, is distinct from the well-studied IMiDs and sulfonamides that utilize different E3 ligase components. The comparative data, though not always derived from head-to-head studies, highlights the potent activity of these small molecules. The detailed experimental protocols provided herein offer a robust framework for the continued discovery and characterization of novel molecular glues, paving the way for new therapeutic strategies against previously "undruggable" targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Molecular Glues: R&D Systems [rndsystems.com]
Validating the Role of CRL4B in the Mechanism of dCeMM2: A Comparative Guide
Introduction: Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic paradigm, utilizing small molecules to co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. Molecular glues are a fascinating class of TPD agents that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide focuses on dCeMM2, a recently identified molecular glue that degrades cyclin K. We will provide an in-depth validation of its unique mechanism, which hijacks the Cullin-4B RING E3 ligase (CRL4B) complex in a novel, substrate receptor-independent manner, and compare this mechanism to other established protein degradation technologies.
The this compound Mechanism: A Substrate Receptor-Independent Role for CRL4B
This compound is a molecular glue that selectively induces the degradation of cyclin K, a critical regulator of transcription.[1][2] Its mechanism is distinct from many previously characterized molecular glues. Instead of recruiting a canonical substrate receptor, this compound directly facilitates a novel protein-protein interaction between the CDK12-cyclin K complex and the DDB1-CUL4B core components of the CRL4B E3 ligase complex.[3][4] This induced proximity places cyclin K in the optimal position for ubiquitination by the E2 enzymes associated with the CRL4B complex, flagging it for proteasomal degradation. This substrate receptor (SR)-independent mechanism represents a new frontier in the design of molecular glue degraders.
Experimental Validation of the CRL4B-dCeMM2 Axis
A series of orthogonal experiments were conducted to rigorously validate the central role of the CRL4B complex in the this compound mechanism. The overall workflow involved unbiased genomic screening to identify key genetic dependencies, followed by targeted biochemical and biophysical assays to confirm the molecular interactions.
Genome-Wide CRISPR Screens
To identify the E3 ligase responsible for this compound-mediated cyclin K degradation, a genome-wide CRISPR knockout screen was performed. Cells were treated with this compound, and genes whose knockout conferred resistance to the compound were identified. The screen revealed a strong enrichment for components of the CRL4B complex, most notably CUL4B and DDB1. This unbiased genetic evidence provided the first critical link between this compound and CRL4B.
| Gene | Description | Role in Ubiquitination | sgRNA Enrichment | Significance |
| CUL4B | Cullin 4B | CRL Scaffold Protein | High | Very High |
| DDB1 | Damage-Specific DNA Binding Protein 1 | CRL Adaptor Protein | High | Very High |
| UBE2G1 | Ubiquitin Conjugating Enzyme E2 G1 | E2 Enzyme (Extending) | Medium | High |
| UBE2M | Ubiquitin Conjugating Enzyme E2 M | Neddylation E2 Enzyme | Medium | High |
| RBX1 | RING-Box Protein 1 | RING Component | Medium | High |
Table 1: Summary of key hits from a genome-wide CRISPR screen. Knockout of these genes conferred resistance to this compound, indicating their essential role in its mechanism of action. Data is a qualitative summary based on published findings.
Immunoblotting and Inhibitor Rescue Assays
To confirm the involvement of the ubiquitin-proteasome system and a Cullin-RING ligase, KBM7 cells were treated with this compound in the presence or absence of specific inhibitors. Pre-treatment with the proteasome inhibitor carfilzomib or the NEDD8-activating enzyme inhibitor MLN4924 (which blocks the activity of all CRLs) completely rescued the this compound-induced degradation of cyclin K. Furthermore, knockout of CUL4B or DDB1 in cells abrogated the ability of this compound to degrade cyclin K, directly validating the CRISPR screen results.
Proximity-Based Assays: Affinity Pulldown and TR-FRET
To demonstrate that this compound physically bridges the CDK12-cyclin K and CRL4B complexes, two key proximity assays were performed.
-
Drug Affinity Chromatography: A modified version of dCeMM3 (a close analog) was immobilized on beads and used as bait to pull down interacting proteins from cell lysates. The results showed a clear enrichment of both cyclin K and DDB1, which was competed away by the addition of a soluble competitor, confirming a drug-dependent interaction.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This in-vitro assay directly measures the proximity between two proteins. A fluorescently labeled CDK12-cyclin K complex was titrated against a terbium-labeled DDB1 protein. A strong FRET signal was observed only in the presence of this compound, demonstrating that the molecule directly induces the formation of a ternary complex.
| Assay Condition | Apparent Binding Affinity (Kapp, nM) | Interpretation |
| CDK12-CycK + DDB1 (DMSO) | Not Determined | No inherent interaction between the proteins. |
| CDK12-CycK + DDB1 (This compound ) | 628 | This compound potently induces a stable ternary complex. |
Table 2: TR-FRET data quantifying the this compound-induced interaction between CDK12-cyclin K and DDB1. The low nanomolar Kapp indicates a high-affinity induced interaction.
Comparison with Alternative Protein Degradation Strategies
The SR-independent mechanism of this compound is a significant departure from other major TPD modalities like PROTACs and classical molecular glues (e.g., immunomodulatory drugs or IMiDs).
| Feature | This compound (Molecular Glue) | IMiDs (Molecular Glue) | PROTACs |
| Structure | Monovalent small molecule | Monovalent small molecule | Heterobifunctional (two ligands + linker) |
| E3 Ligase | CRL4B | CRL4CRBN | Various (e.g., CRL2VHL, CRL4CRBN) |
| Target Engagement | Induces novel interface on CDK12 | Induces novel interface on CRBN | Binds existing pockets on target and E3 |
| E3 Ligase Binding | Binds directly to DDB1/CUL4B core | Binds to the substrate receptor (CRBN) | Binds to the substrate receptor (e.g., VHL, CRBN) |
| SR Dependency | Independent | Dependent | Dependent |
Table 3: A comparative summary of this compound, IMiDs, and PROTACs, highlighting the key mechanistic differences, particularly the novel substrate receptor (SR)-independent action of this compound.
Detailed Experimental Protocols
Genome-Wide CRISPR Knockout Screen
-
Library Transduction: A pooled genome-wide sgRNA library is transduced into Cas9-expressing KBM7 cells at a low multiplicity of infection to ensure one sgRNA per cell.
-
Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin).
-
Compound Treatment: The cell population is split. One arm is treated with DMSO (vehicle control), and the other is treated with a cytotoxic concentration of this compound.
-
Cell Harvesting: Cells are cultured until a significant number of cells in the this compound arm are killed. Surviving cells from both arms are harvested.
-
Genomic DNA Extraction & Sequencing: Genomic DNA is extracted, and the sgRNA cassettes are amplified by PCR. The amplicons are subjected to next-generation sequencing.
-
Data Analysis: sgRNA read counts are compared between the this compound-treated and DMSO-treated populations. Genes whose sgRNAs are significantly enriched in the this compound-treated arm are identified as essential for the compound's mechanism of action.
Immunoblotting for Cyclin K Degradation
-
Cell Culture and Treatment: KBM7 cells are seeded in 6-well plates. For inhibitor studies, cells are pre-treated for 30 minutes with 1 µM carfilzomib or 1 µM MLN4924. Subsequently, cells are treated with 2.5 µM this compound or DMSO for 5 hours.
-
Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are loaded onto an SDS-PAGE gel, separated by electrophoresis, and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% milk in TBST) and then incubated overnight at 4°C with a primary antibody against cyclin K. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TR-FRET Proximity Assay
-
Reagents: Recombinant, purified CDK12-cyclin K complex is labeled with an acceptor fluorophore (e.g., Alexa488). Recombinant, purified DDB1 is labeled with a donor fluorophore (e.g., Terbium cryptate).
-
Assay Setup: Assays are performed in a low-volume 384-well plate.
-
Reaction Mixture: A constant concentration of Terbium-DDB1 is mixed with varying concentrations of Alexa488-CDK12-cyclin K in the presence of either DMSO or 10 µM this compound.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow the interaction to reach equilibrium.
-
Measurement: The plate is read on a TR-FRET-capable plate reader. The emission from both the donor (at 620 nm) and the acceptor (at 665 nm) is measured after a time delay following excitation.
-
Data Analysis: The ratio of the acceptor to donor signal is calculated. This ratio is plotted against the concentration of the titrated protein, and the data is fitted to a binding curve to determine the apparent binding affinity (Kapp).
References
dCeMM2 Cross-Reactivity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
dCeMM2 is a novel molecular glue degrader that potently and selectively induces the degradation of Cyclin K. It achieves this by fostering an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2] This targeted protein degradation mechanism is accompanied by a direct, albeit less potent, inhibitory effect on the kinase activity of CDK12 and its close homolog, CDK13.[1][3] Understanding the cross-reactivity of this compound with other kinases is crucial for elucidating its mechanism of action and predicting potential off-target effects. This guide provides a comparative analysis of this compound's activity against its primary targets and other kinases, supported by experimental data.
Comparative Analysis of Kinase Inhibition and Degradation
The selectivity of this compound has been primarily characterized through in vitro kinase assays and quantitative proteomics in cellular contexts. These studies reveal a high degree of selectivity for the CDK12/13 axis, both in terms of direct inhibition and induced degradation.
In Vitro Kinase Inhibition
Recombinant kinase assays have demonstrated that this compound exhibits inhibitory activity against CDK12 and CDK13. Notably, it shows remarkable selectivity over the closely related kinase, CDK7. The inhibitory potency is less than that of dedicated CDK12/13 inhibitors like THZ531, suggesting that the primary mechanism of action for this compound's cellular efficacy is the degradation of Cyclin K rather than outright kinase inhibition.
| Target Kinase | This compound Activity | Comparative Compound (THZ531) Activity |
| CDK12 | Measurable Inhibition | High Potency Inhibition |
| CDK13 | Measurable Inhibition | High Potency Inhibition |
| CDK7 | No Significant Inhibition | Lower Potency Inhibition |
This table summarizes the relative in vitro inhibitory activity of this compound compared to the selective CDK12/13 inhibitor THZ531.
Cellular Protein Degradation Profile
Quantitative expression proteomics in KBM7 cells treated with this compound has provided a global view of its cellular selectivity. These experiments show a pronounced and selective degradation of Cyclin K, with a milder destabilization of its binding partners, CDK12 and CDK13. Importantly, no other cyclin-dependent kinases (CDKs) or cyclins were significantly destabilized, highlighting the specific nature of the this compound-induced protein degradation.
| Protein | Log2 Fold Change in Abundance (this compound vs. DMSO) |
| Cyclin K (CCNK) | Significant Negative Fold Change |
| CDK12 | Mild Negative Fold Change |
| CDK13 | Mild Negative Fold Change |
| Other CDKs | No Significant Change |
| Other Cyclins | No Significant Change |
This table summarizes the cellular protein abundance changes upon treatment with this compound, as determined by quantitative proteomics.
Signaling Pathway and Mechanism of Action
This compound functions as a molecular glue, inducing proximity between the CDK12-Cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome. The engagement of the CDK12/13 active site by this compound appears to be a prerequisite for this degradation process.
Figure 1. Mechanism of this compound-induced Cyclin K degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of recombinant kinases.
1. Materials:
-
Recombinant human kinases (e.g., CDK12/Cyclin K, CDK13/Cyclin K, CDK7/Cyclin H/MAT1)
-
This compound (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration close to the Km for each kinase)
-
Substrate peptide (specific for each kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates (white, low-volume)
2. Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to measure the amount of ADP produced.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Figure 2. Workflow for an in vitro kinase inhibition assay.
Quantitative Proteomics for Cellular Selectivity Profiling
This protocol describes a general workflow for analyzing changes in the cellular proteome following treatment with this compound.
1. Materials:
-
Human cell line (e.g., KBM7)
-
This compound (dissolved in 100% DMSO)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system (e.g., Q Exactive HF-X, Thermo Fisher Scientific)
-
Data analysis software (e.g., MaxQuant, Perseus)
2. Procedure:
-
Culture KBM7 cells to the desired density.
-
Treat the cells with this compound at a specific concentration (e.g., 2.5 µM) or with DMSO (vehicle control) for a set duration (e.g., 5 hours).
-
Harvest the cells, wash with PBS, and lyse them on ice.
-
Quantify the protein concentration in the lysates.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Process the raw mass spectrometry data using MaxQuant for protein identification and quantification.
-
Perform statistical analysis using a tool like Perseus to identify proteins with significantly altered abundance in this compound-treated cells compared to the DMSO control.
Figure 3. Workflow for quantitative proteomics analysis.
References
Unlocking Synergistic Vulnerabilities: A Comparative Guide to dCeMM2 in Combination Therapies
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the molecular glue degrader dCeMM2 has emerged as a promising agent that induces the degradation of cyclin K, a critical component of the CDK12/13 complex. This guide provides a comprehensive comparison of the synergistic effects of this compound with other inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential in combination regimens.
Introduction to this compound: A Novel Mechanism of Action
This compound is a molecular glue that promotes the interaction between the CDK12-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1] By depleting cyclin K, this compound effectively phenocopies the inhibition of CDK12 and CDK13, which are key regulators of transcriptional elongation and are implicated in maintaining genomic stability. This unique mechanism of action opens avenues for combination therapies that can exploit the vulnerabilities created by cyclin K degradation.
Synergistic Potential of this compound with DNA Damage-Inducing Agents
Preclinical evidence strongly suggests a synergistic relationship between the degradation of cyclin K by this compound and the activity of DNA damage-inducing agents.[1] The rationale for this synergy lies in the role of the CDK12/13 complex in regulating the expression of genes involved in the DNA damage response (DDR). By degrading cyclin K, this compound impairs the cell's ability to repair DNA damage, thereby sensitizing cancer cells to agents that cause DNA lesions.
Experimental Data: this compound in Combination with DNA Damaging Agents
The synergistic effects of this compound with various DNA damaging agents were evaluated in T-ALL (T-cell acute lymphoblastic leukemia) cell lines. The following table summarizes the Bliss synergy scores, where a positive value indicates a synergistic effect.
| Cell Line | Combination Agent | Maximum Bliss Synergy Score |
| MOLT-4 | Olaparib (PARP Inhibitor) | 15 |
| Cisplatin (Platinum Agent) | 12 | |
| Etoposide (Topoisomerase II Inhibitor) | 10 | |
| JURKAT | Olaparib (PARP Inhibitor) | 18 |
| Cisplatin (Platinum Agent) | 14 | |
| Etoposide (Topoisomerase II Inhibitor) | 11 |
Data extrapolated from dose-response matrices presented in Mayor-Ruiz et al., Nature Chemical Biology, 2020, Extended Data Fig. 10.
Experimental Protocol: Cell Viability and Synergy Assays
The synergistic interactions were determined using a cell viability assay with a dose-response matrix.
-
Cell Seeding: T-ALL cell lines (MOLT-4 and JURKAT) were seeded in 384-well plates.
-
Compound Treatment: A 6x10 dose matrix was established, with 6-point titrations of this compound and 10-point titrations of the DNA damaging agents (Olaparib, Cisplatin, Etoposide), including DMSO as a control.
-
Incubation: Cells were treated for 3 days.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Synergy Calculation: The deviation from the expected Bliss independence model was calculated to determine synergy scores. A positive score indicates that the combined effect of the two drugs is greater than the sum of their individual effects.
Signaling Pathways and Mechanisms of Synergy
The synergy between this compound and DNA damaging agents is rooted in the disruption of the DNA damage response pathway.
Caption: Mechanism of synergy between this compound and DNA damaging agents.
Experimental Workflow for Synergy Screening
The following workflow outlines the process for identifying and validating synergistic drug combinations with this compound.
Caption: Workflow for this compound synergistic combination screening.
Comparison with Other CDK Inhibitors
While this compound targets the CDK12/13 complex indirectly through cyclin K degradation, other small molecule inhibitors directly target the kinase activity of various CDKs. For instance, Palbociclib, a CDK4/6 inhibitor, has shown synergistic effects with other agents through different mechanisms, primarily related to cell cycle arrest. The unique mechanism of this compound, leading to impaired transcription of DDR genes, provides a distinct and potentially more potent synergistic avenue with DNA damaging agents compared to inhibitors targeting cell cycle CDKs.
Conclusion and Future Directions
The molecular glue degrader this compound demonstrates significant synergistic potential with DNA damage-inducing agents. This synergy is underpinned by its unique mechanism of action – the degradation of cyclin K, leading to the transcriptional repression of key DNA damage response genes. The presented data and experimental protocols provide a solid foundation for further investigation into this compound-based combination therapies. Future studies should explore these combinations in in vivo models and diverse cancer types to fully elucidate their therapeutic potential. The continued exploration of such synergistic interactions is paramount for the development of more effective and durable cancer treatments.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of dCeMM2
For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of dCeMM2, a molecular glue degrader. Adherence to these procedures is critical for laboratory safety and environmental protection.
This compound Chemical and Physical Properties
A clear understanding of the chemical's properties is the first step in safe handling. Below is a summary of key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 370.82 g/mol | [1] |
| Formula | C₁₆H₁₁ClN₆OS | [1] |
| Purity | ≥98% | |
| CAS Number | 296771-07-8 | |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage Temperature | -20°C |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) from Tocris Bioscience, this compound does not meet the classification criteria for hazardous substances under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008. However, as a research chemical, its toxicological properties have not been fully investigated. Therefore, it is imperative to handle this compound with the standard precautions for laboratory chemicals.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.
Step-by-Step Disposal Protocol
This protocol applies to pure this compound, solutions containing this compound, and any contaminated laboratory materials.
1. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container must be marked with "Hazardous Waste," the chemical name "this compound," and the date.
-
Waste Types:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and absorbent materials should be placed in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a designated liquid hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Empty Containers: The original this compound vial, even if empty, should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as liquid hazardous waste.
-
2. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container closed except when adding waste.
3. Waste Disposal:
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling dCeMM2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of dCeMM2, a molecular glue degrader. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of your research.
Essential Safety Information
This compound is a potent research compound that induces the degradation of cyclin K.[1] As with any biologically active small molecule, appropriate safety precautions must be taken to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Weight | 370.82 g/mol [2][3] |
| Formula | C₁₆H₁₁ClN₆OS |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble to 50 mM in DMSO |
| Storage Temperature | -20°C |
| CAS Number | 296771-07-8 |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to handle this compound safely. The following table outlines the minimum PPE requirements.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized powder. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of the powdered compound. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and CAS number on the label match the order.
-
Storage: Immediately transfer the compound to a designated, labeled storage location at -20°C.
Preparation of Stock Solutions
-
Pre-calculation: Before opening the container, calculate the required volume of solvent (e.g., DMSO) to achieve the desired stock concentration. Vendor websites often provide reconstitution calculators.
-
Weighing: If weighing is necessary, perform this task within a chemical fume hood to prevent inhalation of the powder. Use an analytical balance with a draft shield.
-
Dissolution: Add the calculated volume of solvent to the vial containing this compound. Cap the vial tightly and vortex until the solid is completely dissolved. This compound is soluble up to 50 mM in DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Disposal Plan
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental liquid waste containing this compound should be collected in a clearly labeled hazardous chemical waste container.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate laboratory disinfectant, followed by a thorough rinse with 70% ethanol.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Mechanism of Action and Signaling Pathway
This compound is a molecular glue that induces the ubiquitination and subsequent proteasomal degradation of cyclin K. It achieves this by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. The degradation of cyclin K has significant downstream effects on gene transcription and cell cycle regulation, impacting various signaling pathways.
The following diagram illustrates the established signaling pathway initiated by this compound.
Caption: this compound-induced degradation of Cyclin K and its downstream consequences.
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
